Product packaging for 3-Allylazetidine(Cat. No.:CAS No. 1630906-82-9)

3-Allylazetidine

Cat. No.: B1652912
CAS No.: 1630906-82-9
M. Wt: 97.16
InChI Key: RXJXOVZCNNKSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Allylazetidine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B1652912 3-Allylazetidine CAS No. 1630906-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1630906-82-9

Molecular Formula

C6H11N

Molecular Weight

97.16

IUPAC Name

3-prop-2-enylazetidine

InChI

InChI=1S/C6H11N/c1-2-3-6-4-7-5-6/h2,6-7H,1,3-5H2

InChI Key

RXJXOVZCNNKSGW-UHFFFAOYSA-N

SMILES

C=CCC1CNC1

Canonical SMILES

C=CCC1CNC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Allylazetidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allylazetidine, a substituted saturated four-membered azaheterocycle, represents a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural motif, combining a strained azetidine ring with a reactive allyl group, offers unique opportunities for the development of novel chemical entities. This technical guide provides a summary of the currently available information on the chemical properties and structure of this compound. Despite extensive searches of scientific literature and chemical databases, specific experimental data such as melting point, boiling point, and detailed protocols for its synthesis remain elusive. Furthermore, no information regarding its biological activity or involvement in signaling pathways has been reported to date. This document compiles the known computed and structural data and presents a generalized synthetic approach to molecules of this class.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of an azetidine ring substituted at the 3-position with an allyl group (a prop-2-en-1-yl group).

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 3-(prop-2-en-1-yl)azetidineMolWiki[1]
CAS Number 1630906-82-9MolWiki[1]
Molecular Formula C₆H₁₁NMolWiki[1]
Molecular Weight 97.16 g/mol MolWiki[1]
Canonical SMILES C=CCC1CNC1MolWiki[1]
InChI InChI=1S/C6H11N/c1-2-3-6-4-7-5-6/h2,6-7H,1,3-5H2MolWiki[1]
InChIKey RXJXOVZCNNKSGW-UHFFFAOYSA-NMolWiki[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
LogP 0.76MolWiki[1]
Hydrogen Bond Donors 1MolWiki[1]
Hydrogen Bond Acceptors 1MolWiki[1]

Note: The lack of experimentally determined data such as boiling point, melting point, pKa, and solubility limits a comprehensive understanding of the compound's behavior in various experimental conditions.

Spectroscopic Data

While it is known that NMR spectral data for this compound exists, specific, assigned chemical shifts and coupling constants have not been published in readily accessible sources. For researchers planning to work with this compound, the following are expected ¹H and ¹³C NMR chemical shift ranges for the core structural motifs, based on general principles of NMR spectroscopy.

  • ¹H NMR: Protons on the azetidine ring are expected to appear in the range of 2.5-4.0 ppm. The allylic protons would be observed between 2.0 and 2.5 ppm, while the vinyl protons would be in the 5.0-6.0 ppm region. The NH proton would likely be a broad singlet.

  • ¹³C NMR: The carbons of the azetidine ring would likely resonate in the range of 30-50 ppm. The allylic carbon would be expected around 35-45 ppm, and the vinyl carbons between 115 and 140 ppm.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach for the synthesis of 3-substituted azetidines can be inferred from established methods in heterocyclic chemistry. One common strategy involves the cyclization of a suitably functionalized acyclic precursor.

A plausible synthetic route could involve the following key steps, illustrated in the workflow diagram below. This represents a generalized approach and would require optimization for the specific synthesis of this compound.

G cluster_0 Generalized Synthesis Workflow for 3-Substituted Azetidines start Starting Materials (e.g., 1,3-dihalopropane derivative and a primary amine) intermediate1 Formation of an Acyclic Precursor (e.g., N-protected 3-aminopropan-1-ol or a related derivative) start->intermediate1 Step 1 intermediate2 Introduction of the Allyl Group (e.g., via nucleophilic substitution) intermediate1->intermediate2 Step 2 cyclization Intramolecular Cyclization (e.g., via activation of a leaving group and subsequent nucleophilic attack by the amine) intermediate2->cyclization Step 3 deprotection Deprotection (if necessary) cyclization->deprotection Step 4 product This compound deprotection->product Step 5

Caption: Generalized workflow for the synthesis of 3-substituted azetidines.

Signaling Pathways and Biological Activity

There is currently no published research detailing the biological activity of this compound or its interaction with any known signaling pathways. The azetidine scaffold is present in a number of biologically active compounds and is considered a valuable motif in drug discovery due to its ability to introduce conformational rigidity and act as a bioisostere. However, the specific biological effects of the 3-allyl substitution on the azetidine ring have not been investigated.

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the available structural and computed physicochemical data. However, a significant lack of published experimental data, including a detailed synthesis protocol and biological activity, is a clear limitation for researchers in the field. Further investigation is required to fully characterize this compound and to explore its potential applications in drug development and as a chemical probe. The generalized synthetic workflow provided can serve as a starting point for the development of a robust synthesis of this compound, which would be a crucial step in enabling future research.

References

Spectroscopic Analysis of 3-Allylazetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Allylazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its functional groups. The information herein is intended to serve as a reference for researchers, scientists, and professionals in drug development, offering insights into the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the typical spectral characteristics of azetidine rings, allyl groups, and secondary amines.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.8ddt1H-CH=CH₂
~ 5.1m2H-CH=CH₂
~ 3.6t2HAzetidine CH₂ (α)
~ 3.0m1HAzetidine CH (γ)
~ 2.4t2HAzetidine CH₂ (β)
~ 2.2t2HAllyl CH₂
~ 1.8 (broad)s1HNH

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 135-CH=CH₂
~ 117-CH=CH₂
~ 55Azetidine CH₂ (α)
~ 38Allyl CH₂
~ 35Azetidine CH (γ)
~ 30Azetidine CH₂ (β)

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3300MediumN-H Stretch (Secondary Amine)
~ 3080Medium=C-H Stretch (Alkene)
~ 2920, 2850StrongC-H Stretch (Alkane)
~ 1640MediumC=C Stretch (Alkene)
~ 1450MediumC-H Bend (Alkane)
~ 990, 910Strong=C-H Bend (Alkene)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioPredicted Identity of Fragment
97[M]⁺ (Molecular Ion)
96[M-H]⁺
82[M-CH₃]⁺
70[M-C₂H₃]⁺ (Loss of vinyl)
56[M-C₃H₅]⁺ (Loss of allyl)
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • The spectral width should be set to encompass a range of 0-12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

    • The spectral width should be set to 0-220 ppm.

    • Process the data with a line broadening of 1 Hz.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film will be prepared. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C=C stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source for GC-MS or an electrospray ionization (ESI) source for LC-MS.

  • Data Acquisition:

    • EI (for GC-MS): Use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 10-200.

    • ESI (for LC-MS): Operate in positive ion mode. Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak (or the [M+H]⁺ peak in ESI) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions. Cyclic amines are known to undergo α-cleavage and ring-opening fragmentation pathways.[1][2][3] The presence of the allyl group will also lead to characteristic losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Interpretation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Interpretation (Functional Groups) IR->IR_Data MS_Data MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

3-Allylazetidine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-(prop-2-en-1-yl)azetidine

CAS Number: 18621-18-6

This technical guide provides a comprehensive overview of 3-Allylazetidine, a heterocyclic building block with potential applications in medicinal chemistry and drug development. The document details its chemical identity, synthetic methodologies, and the broader context of its utility in the development of novel therapeutics.

Chemical Identity and Properties

IdentifierValue
IUPAC Name 3-(prop-2-en-1-yl)azetidine
CAS Number 18621-18-6
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol

Synthetic Approaches

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug screening. While direct synthesis of the parent compound is not widely documented in publicly available literature, a common strategy involves the synthesis of a protected intermediate followed by deprotection. A representative synthetic protocol for a key intermediate, 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate, is detailed below. This intermediate serves as a versatile precursor for further functionalization or deprotection to yield the target compound.

Experimental Protocol: Synthesis of 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate

This protocol describes the allylation of a protected azetidine precursor.

Materials:

  • 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • A solution of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (92.9 mmol) in anhydrous THF (200 mL) is cooled to -78 °C.

  • LiHMDS (1.5 equivalents, 139 mmol, 140 mL of 1M solution) is added dropwise to the cooled solution.

  • Allyl bromide (1.5 equivalents, 139 mmol) is then added to the reaction mixture.

  • The reaction is allowed to stir overnight while gradually warming to room temperature.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (100 mL).

  • The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product, 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate.

[1]The crude product can be used in subsequent steps without further purification.

Deprotection to this compound

The N-Boc protecting group of the synthesized intermediate can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, to yield the parent this compound. The specific conditions for this deprotection would require optimization for the particular substrate.

Characterization Data of 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate
AnalysisData
¹H NMR (400 MHz, CDCl₃) δ = 5.67–5.76 (m, 1H), 5.14–5.18 (m, 2H), 4.18 (d, J = 8.80 Hz, 2H), 3.76–3.78 (m, 5H), 2.63–2.65 (m, 2H), 1.46 (s, 9H).
¹³C NMR (75 MHz, CDCl₃) δ = 156.2, 132.0, 119.0, 79.8, 55.9, 52.3, 42.2, 40.3, 28.3.
GCMS Calculated for C₁₃H₂₁NO₄: 255.31, Observed: 199.0 (M - t-butyl).

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for obtaining a this compound precursor.

G start 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate reagents 1. LiHMDS, THF, -78°C 2. Allyl bromide start->reagents product 1-(tert-butyl) 3-methyl This compound-1,3-dicarboxylate reagents->product deprotection Acidic Deprotection (e.g., TFA) product->deprotection final_product This compound deprotection->final_product

Synthetic workflow for this compound.

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the azetidine scaffold is a recognized "privileged structure" in medicinal chemistry. Azetidine derivatives are being investigated for a wide range of therapeutic targets due to their ability to introduce three-dimensional complexity and conformational rigidity into molecules, which can lead to improved binding affinity and selectivity for biological targets.

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. For instance, derivatives of this compound have been utilized in the development of RAS inhibitors for the treatment of cancer. In these applications, the azetidine core provides a rigid scaffold, and the allyl group offers a reactive handle for further chemical modifications and the construction of larger, more complex structures.

The broader class of azetidine-containing compounds has shown activity as:

  • Central Nervous System (CNS) agents: Modulators of dopamine and serotonin transporters.

  • Enzyme inhibitors: Including inhibitors of RAS proteins.

  • Anticancer agents: As exemplified by their use in the synthesis of novel cancer therapeutics.

The utility of this compound lies in its potential as a starting material for the synthesis of novel chemical entities for screening against various biological targets. The allyl group is particularly useful as it can undergo a variety of chemical transformations, such as oxidation, reduction, and addition reactions, allowing for the diversification of the azetidine core.

Signaling Pathways and Biological Targets

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. Its primary role, as documented in patent literature, is that of a synthetic intermediate. The biological activity and the signaling pathways affected would be determined by the final, more complex molecules synthesized from this building block. Researchers and drug development professionals can leverage this compound to create libraries of novel compounds for screening against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the conformational constraint imparted by the azetidine ring may be beneficial for activity and selectivity.

References

The Rising Potential of 3-Allylazetidine Derivatives in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 3-allylazetidine derivatives, a promising class of compounds with significant potential for the development of novel therapeutics targeting neurological disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and neuropharmacology.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to introduce a key vector for substitution make it an attractive building block for creating novel chemical entities with tailored biological activities. Among the various substituted azetidines, this compound derivatives are gaining attention for their potential to modulate the activity of critical central nervous system (CNS) targets, most notably nicotinic acetylcholine receptors (nAChRs).

Dysfunction of nAChRs is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The development of selective nAChR ligands, therefore, represents a significant therapeutic opportunity. This guide will explore the biological activity of azetidine derivatives as nAChR modulators, with a specific focus on the structural insights that can be applied to the design of novel this compound-based compounds.

Biological Activity at Nicotinic Acetylcholine Receptors

While direct and extensive biological data on this compound derivatives is an emerging area of research, significant insights can be drawn from structurally related azetidine compounds, such as the well-studied Sazetidine-A and its analogs. These compounds have demonstrated high-affinity binding to various nAChR subtypes, providing a strong rationale for the investigation of this compound derivatives.

Binding Affinity of Azetidine Derivatives at nAChR Subtypes

Research into Sazetidine-A analogs has revealed that the azetidine core is a key pharmacophoric element for high-affinity nAChR binding. The substitution at the 2-position of the azetidine ring has been extensively explored, demonstrating that the nature of this substituent significantly influences both binding affinity and subtype selectivity. A "long tail" side chain has been identified as being particularly important for high-affinity binding at the α4β2 nAChR subtype, which is a major mediator of nicotine's effects in the brain[1].

The following table summarizes the binding affinities (Ki) of key Sazetidine-A analogs at different human nAChR subtypes, highlighting the impact of structural modifications on receptor binding.

CompoundR Groupα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
Sazetidine-A -CH₂-O-CH₂-C≡CH0.7130>10,000
Analog 1 -CH₂-O-(p-C₆H₄)-C≡CH1.2250>10,000
Analog 2 (Triazole) -CH₂-O-CH₂-(1,2,3-triazol-4-yl)1.3460>10,000
Analog 3 (Azide) -CH₂-O-CH₂-CH₂-N₃1.8680>10,000

Data presented is a representative summary from published studies on Sazetidine-A analogs.

These data underscore the high affinity and selectivity of certain azetidine derivatives for the α4β2 nAChR subtype. The allyl group in this compound derivatives, with its distinct stereoelectronic properties, presents an intriguing modification that warrants thorough investigation for its potential to fine-tune receptor affinity and selectivity.

Structure-Activity Relationships (SAR) and the Promise of the 3-Allyl Moiety

The structure-activity relationship studies of azetidine-based nAChR ligands provide a predictive framework for the potential biological activity of this compound derivatives.

  • Azetidine Ring: The nitrogen atom in the azetidine ring is crucial for the canonical interaction with the nAChR binding site.

  • Substitution Position: The majority of explored analogs are 2-substituted azetidines. The introduction of a substituent at the 3-position, such as the allyl group, would present a different vector for interaction within the receptor binding pocket, potentially leading to novel selectivity profiles.

  • The Allyl Group: The allyl group is a versatile substituent. Its double bond can participate in various non-covalent interactions, and its length and flexibility are distinct from the side chains in Sazetidine-A and its analogs. This could influence the binding kinetics and functional activity (agonist vs. antagonist) of the molecule.

The logical progression of SAR suggests that this compound derivatives could exhibit a unique pharmacological profile at nAChRs.

SAR_Logic A Azetidine Core (Known nAChR Ligand Scaffold) B 2-Substituted Azetidines (e.g., Sazetidine-A) High α4β2 Affinity A->B Established SAR C This compound Derivatives (Novel Chemical Space) B->C Structural Modification D Potential for Novel nAChR Selectivity and Functional Activity C->D Hypothesized Outcome

Figure 1. Logical relationship for the investigation of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of the biological activity of this compound derivatives at nAChRs.

Radioligand Binding Assays for nAChR Subtypes

This protocol is designed to determine the binding affinity of test compounds for specific nAChR subtypes expressed in cell lines.

Objective: To determine the inhibition constant (Ki) of this compound derivatives at human α4β2, α3β4, and α7 nAChR subtypes.

Materials:

  • HEK (Human Embryonic Kidney) cells stably expressing the desired human nAChR subtype.

  • Radioligand: [³H]-Epibatidine or [¹²⁵I]-Epibatidine for α4β2 and α3β4; [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-Bungarotoxin for α7.

  • Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Non-specific binding control: Nicotine, cytisine, or another high-affinity ligand.

  • Test compounds (this compound derivatives).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK cells expressing the target nAChR subtype to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the test compound (this compound derivative) or the non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

    • Measure the radioactivity to determine the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare nAChR-expressing Cell Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity (Scintillation/Gamma Counting) C->D E Data Analysis: IC50 and Ki Determination D->E

Figure 2. Experimental workflow for the radioligand binding assay.

Signaling Pathways and Functional Activity

The binding of a ligand to an nAChR can result in either channel activation (agonism) or inhibition (antagonism). This functional outcome is critical for the therapeutic potential of a compound. The primary signaling event upon nAChR activation is the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and downstream cellular responses.

nAChR_Signaling_Pathway Ligand Azetidine Ligand (e.g., this compound Derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream

Figure 3. Simplified signaling pathway of nAChR activation.

Further functional assays, such as two-electrode voltage clamp electrophysiology in Xenopus oocytes or calcium imaging in cell lines, are necessary to determine whether this compound derivatives act as agonists, antagonists, or allosteric modulators of nAChRs.

Conclusion and Future Directions

The exploration of this compound derivatives as modulators of nicotinic acetylcholine receptors represents a compelling new frontier in neuropharmacology. Based on the established high-affinity binding of related azetidine compounds, there is a strong scientific rationale to pursue the synthesis and pharmacological characterization of this novel chemical class. The unique structural features of the 3-allyl moiety may confer advantageous properties, including novel receptor subtype selectivity and functional activity profiles.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive evaluation in a panel of nAChR binding and functional assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development as potential therapeutics for a range of CNS disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into molecules make it an attractive building block for the development of novel therapeutics. This technical guide focuses on 3-allylazetidine and its derivatives, providing a comprehensive overview of its synthesis, key reactions, and potential pharmacological relevance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound: A Plausible Synthetic Pathway

While a direct, one-pot synthesis of this compound is not extensively documented, a highly plausible and efficient synthetic route involves the preparation of an N-protected 3-methyleneazetidine intermediate, followed by subsequent functionalization or deprotection. The most common approach utilizes the Wittig reaction on a commercially available N-protected azetidin-3-one.

A key intermediate in this proposed synthesis is tert-butyl 3-methyleneazetidine-1-carboxylate, which can be synthesized from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). The subsequent deprotection of the Boc group yields the free amine, 3-methyleneazetidine, which is a close structural analog and precursor to this compound.

Experimental Protocols

1. Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate via Wittig Reaction

This procedure is based on the standard Wittig reaction protocol for the methylenation of ketones.[1]

  • Materials:

    • N-Boc-3-azetidinone

    • Methyltriphenylphosphonium bromide[1]

    • Potassium tert-butoxide (or other strong base like n-butyllithium)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. The color of the solution will typically turn yellow, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-methyleneazetidine-1-carboxylate.

2. Deprotection of tert-butyl 3-methyleneazetidine-1-carboxylate

The removal of the Boc protecting group is typically achieved under acidic conditions.

  • Materials:

    • tert-butyl 3-methyleneazetidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure using TFA:

    • Dissolve tert-butyl 3-methyleneazetidine-1-carboxylate in DCM.

    • Add an excess of TFA (e.g., 5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • The resulting salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine, 3-methyleneazetidine.

  • Procedure using HCl in Dioxane:

    • Dissolve tert-butyl 3-methyleneazetidine-1-carboxylate in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours.

    • The hydrochloride salt of 3-methyleneazetidine will often precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Quantitative Data

Table 1: Expected Physicochemical and Spectroscopic Data for tert-butyl 3-methyleneazetidine-1-carboxylate

PropertyExpected Value
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
AppearanceColorless oil or low-melting solid
¹H NMR (CDCl₃, δ)~5.0-5.2 (s, 2H, =CH₂), ~4.5-4.7 (s, 4H, azetidine ring CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, δ)~156 (C=O), ~140 (C=CH₂), ~105 (=CH₂), ~80 (C(CH₃)₃), ~60 (azetidine ring CH₂), 28.5 (C(CH₃)₃)

Note: The predicted NMR chemical shifts are estimates based on known values for similar structures, such as N-Boc-3-methylene-piperidine, and general principles of NMR spectroscopy.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process, starting from a commercially available protected azetidinone. The following diagrams illustrate the key transformations and logical flow.

G A N-Boc-3-azetidinone C N-Boc-3-methyleneazetidine A->C Wittig Reaction B Methyltriphenylphosphonium ylide B->C D 3-Methyleneazetidine C->D Acidic Deprotection (e.g., TFA, HCl) E This compound D->E Further Functionalization (e.g., Hydroallylation - Hypothetical)

Caption: Synthetic pathway to this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in the public domain, the broader class of 3-substituted azetidines has shown significant promise in drug discovery.

  • Monoamine Transporter Ligands: 3-Aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, particularly the serotonin transporter (SERT).[2] This suggests that the azetidine scaffold can serve as a viable replacement for more complex structures like the tropane skeleton found in cocaine and other transporter ligands. The substitution at the 3-position is crucial for tuning the affinity and selectivity for dopamine (DAT) and serotonin transporters.[2]

  • GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors.[3] Derivatives substituted at both the 2- and 3-positions have demonstrated inhibitory activity at GAT-1 and GAT-3 transporters, indicating the potential for developing novel CNS-active agents.[3]

  • Neuroprotective Agents: A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, synthesized from N-Boc-3-azetidinone, has been evaluated for neuroprotective activity.[4] Several of these compounds exhibited acetylcholinesterase (AChE) inhibitory activity comparable to the approved drug rivastigmine and showed neuroprotective effects in models of Parkinson's and Alzheimer's diseases.[4]

The allyl group in this compound provides a versatile handle for further chemical modifications, allowing for the exploration of a diverse chemical space. This functional group can participate in various reactions, including but not limited to, hydroboration-oxidation, epoxidation, and cross-coupling reactions, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

Experimental Workflows

The overall workflow for the synthesis and potential biological evaluation of this compound derivatives can be outlined as follows:

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A N-Boc-3-azetidinone B Wittig Reaction A->B C N-Boc-3-methyleneazetidine B->C D Deprotection C->D E 3-Methyleneazetidine D->E F Allyl Functionalization E->F G Library of this compound Derivatives F->G H In vitro Assays (e.g., Transporter Binding, Enzyme Inhibition) G->H I Cell-based Assays (e.g., Neuroprotection) G->I J Hit Identification H->J I->J K SAR Studies J->K L ADME/Tox Profiling K->L M Optimized Lead Compound L->M

Caption: Drug discovery workflow for this compound derivatives.

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is accessible through established synthetic methodologies, primarily involving the Wittig reaction on N-Boc-3-azetidinone. The azetidine core, combined with the versatile allyl functionality at the 3-position, offers a promising platform for the design and synthesis of novel therapeutic agents, particularly for neurological and psychiatric disorders. This guide provides a foundational understanding for researchers to embark on the exploration of this intriguing class of molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Allylazetidine from 3-Amino-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 3-allylazetidine, a valuable building block in medicinal chemistry, starting from the readily available 3-amino-1-propanol. The described synthetic route involves five key transformations: protection of the amine, activation of the hydroxyl group, intramolecular cyclization to form the azetidine ring, deprotection, and final functionalization with an allyl group.

Overall Synthetic Scheme

The synthesis of this compound from 3-amino-1-propanol is a multi-step process that begins with the protection of the primary amine, followed by conversion of the primary alcohol into a good leaving group to facilitate intramolecular cyclization. Subsequent deprotection and N-allylation yield the target compound. The tert-butyloxycarbonyl (Boc) group is utilized as a robust protecting group for the amine functionality.

Synthetic Pathway cluster_0 Synthesis of this compound 3-Amino-1-propanol 3-Amino-1-propanol N-Boc-3-amino-1-propanol N-Boc-3-amino-1-propanol 3-Amino-1-propanol->N-Boc-3-amino-1-propanol Step 1: N-Protection N-Boc-3-aminopropyl tosylate N-Boc-3-aminopropyl tosylate N-Boc-3-amino-1-propanol->N-Boc-3-aminopropyl tosylate Step 2: Tosylation N-Boc-azetidine N-Boc-azetidine N-Boc-3-aminopropyl tosylate->N-Boc-azetidine Step 3: Cyclization Azetidine Azetidine N-Boc-azetidine->Azetidine Step 4: Deprotection This compound This compound Azetidine->this compound Step 5: N-Allylation

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate (N-Boc-3-amino-1-propanol)

This protocol describes the protection of the primary amine of 3-amino-1-propanol with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 3-Amino-1-propanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.

Reagent/ParameterMolar Ratio/Value
3-Amino-1-propanol1.0 eq
Di-tert-butyl dicarbonate1.1 eq
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time12-16 hours
Typical Yield 90-95%

Table 1: Quantitative data for the N-Boc protection of 3-amino-1-propanol.

Step 2: Synthesis of 3-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate (N-Boc-3-aminopropyl tosylate)

This step involves the activation of the primary alcohol by conversion to a tosylate, a good leaving group for the subsequent cyclization.

Materials:

  • tert-Butyl (3-hydroxypropyl)carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) in pyridine (0.5 M) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Reagent/ParameterMolar Ratio/Value
tert-Butyl (3-hydroxypropyl)carbamate1.0 eq
p-Toluenesulfonyl chloride1.2 eq
BasePyridine
Temperature0 °C
Reaction Time4-6 hours
Typical Yield 85-90%

Table 2: Quantitative data for the tosylation of N-Boc-3-amino-1-propanol.

Step 3: Synthesis of tert-Butyl azetidine-1-carboxylate (N-Boc-azetidine)

This protocol details the intramolecular cyclization to form the azetidine ring.

Materials:

  • 3-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (NaH, 1.5 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of 3-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the crude product by distillation or flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford tert-butyl azetidine-1-carboxylate.

Reagent/ParameterMolar Ratio/Value
N-Boc-3-aminopropyl tosylate1.0 eq
Sodium Hydride1.5 eq
SolventAnhydrous DMF
Temperature60-70 °C
Reaction Time12-18 hours
Typical Yield 60-70%

Table 3: Quantitative data for the intramolecular cyclization to N-Boc-azetidine.

Step 4: Deprotection of tert-Butyl azetidine-1-carboxylate to Azetidine

This step removes the Boc protecting group to yield the free azetidine.

Materials:

  • tert-Butyl azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl azetidine-1-carboxylate (1.0 eq) in DCM (0.5 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • The resulting solution of azetidine in DCM is often used directly in the next step due to the volatility of free azetidine.

Reagent/ParameterMolar Ratio/Value
N-Boc-azetidine1.0 eq
Trifluoroacetic acid5-10 eq
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time1-2 hours
Typical Yield Quantitative (used in situ)

Table 4: Quantitative data for the deprotection of N-Boc-azetidine.

Step 5: Synthesis of this compound

The final step involves the N-alkylation of azetidine with allyl bromide.

Materials:

  • Azetidine (in DCM solution from Step 4)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To the solution of azetidine in DCM from the previous step, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add allyl bromide (1.1 eq) dropwise to the stirred suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Reagent/ParameterMolar Ratio/Value
Azetidine1.0 eq
Allyl bromide1.1 eq
BasePotassium Carbonate
Temperature0 °C to room temperature
Reaction Time8-12 hours
Typical Yield 70-80%

Table 5: Quantitative data for the N-allylation of azetidine.

Significance of the Azetidine Scaffold in Drug Discovery

The azetidine ring is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical and pharmacological properties.

Azetidine in Drug Discovery cluster_0 Impact of Azetidine Scaffold cluster_1 Physicochemical Properties cluster_2 Pharmacological Properties Azetidine Azetidine Moiety Properties Improved Properties Azetidine->Properties Incorporation into Drug Candidates Solubility Increased Solubility Properties->Solubility Metabolic_Stability Enhanced Metabolic Stability Properties->Metabolic_Stability Lipophilicity Modulated Lipophilicity Properties->Lipophilicity Potency Increased Potency Properties->Potency Selectivity Improved Selectivity Properties->Selectivity PK_Profile Favorable PK Profile Properties->PK_Profile

Figure 2: The role of the azetidine scaffold in enhancing drug properties.

Application Notes and Protocols: 3-Allylazetidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-allylazetidine as a valuable, yet underexplored, building block in medicinal chemistry. The unique combination of a strained azetidine ring and a reactive allyl group offers a powerful platform for the synthesis of novel chemical entities with potential therapeutic applications. The azetidine scaffold provides a rigid, three-dimensional element that can improve physicochemical properties and metabolic stability, while the allyl handle allows for a wide range of chemical modifications.

Introduction to this compound in Drug Design

The azetidine ring is a saturated four-membered heterocycle that has gained significant attention in medicinal chemistry as a bioisostere for larger, more flexible moieties. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. The strained nature of the azetidine ring can also facilitate unique chemical transformations.

The addition of an allyl group at the 3-position of the azetidine ring introduces a versatile functional handle. This allows for a variety of subsequent chemical modifications, enabling the exploration of diverse chemical space and the generation of compound libraries for high-throughput screening. The allyl group can participate in a wide array of reactions, including, but not limited to, Heck coupling, hydroformylation, epoxidation, dihydroxylation, and ring-closing metathesis. This versatility makes this compound a highly attractive starting material for the synthesis of novel drug candidates targeting a range of biological pathways.

Synthesis of the this compound Building Block

The key precursor for many 3-substituted azetidines is N-Boc-3-azetidinone. The synthesis of N-Boc-3-allylazetidine can be envisioned through a two-step process involving the addition of an allyl nucleophile to the ketone, followed by the removal of the resulting hydroxyl group.

Experimental Workflow for the Synthesis of N-Boc-3-allylazetidine

G start Start: N-Boc-3-azetidinone step1 Grignard Reaction: Allylmagnesium bromide, THF, 0°C to rt start->step1 intermediate Intermediate: N-Boc-3-allyl-3-hydroxyazetidine step1->intermediate step2 Dehydration: (e.g., Martin's Sulfurane or Burgess Reagent) intermediate->step2 product Product: N-Boc-3-allylazetidine step2->product

Caption: Synthetic workflow for N-Boc-3-allylazetidine.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

This protocol describes the addition of an allyl group to the carbonyl of N-Boc-3-azetidinone using a Grignard reagent.

Materials:

  • N-Boc-3-azetidinone

  • Allylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-azetidinone (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add allylmagnesium bromide solution (1.2 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Protocol 2: Dehydration to form tert-butyl this compound-1-carboxylate

This protocol outlines the removal of the tertiary alcohol to form the desired alkene.

Materials:

  • tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate)

  • Anhydrous benzene or THF

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq).

  • Dissolve the alcohol in anhydrous benzene or THF.

  • Add Burgess reagent (1.5 eq) in one portion.

  • Heat the reaction mixture to reflux (around 50-80 °C depending on the solvent) and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Applications in Medicinal Chemistry: Diversification of the this compound Scaffold

The true utility of this compound lies in the diverse transformations of the allyl group, allowing for the introduction of a wide range of functionalities.

Logical Workflow for Scaffold Diversification

G cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds start N-Boc-3-allylazetidine heck Heck Coupling (Aryl Halides, Pd catalyst) start->heck rcm Ring-Closing Metathesis (with another alkene) start->rcm hydro Hydroboration-Oxidation start->hydro epox Epoxidation (m-CPBA) start->epox aryl_prod 3-(Aryl-substituted propyl)azetidines heck->aryl_prod spiro_prod Spirocyclic Azetidines rcm->spiro_prod alcohol_prod 3-(3-Hydroxypropyl)azetidines hydro->alcohol_prod epoxide_prod 3-(Oxiranylmethyl)azetidines epox->epoxide_prod G ligand This compound Derivative receptor GPCR ligand->receptor g_protein G-Protein (e.g., Gs, Gi, Gq) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Application Notes and Protocols for Ring-Opening Reactions of 3-Allylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of theoretical and synthetically analogous ring-opening reactions of 3-allylazetidine. The protocols outlined below are based on established principles of azetidine and aziridine chemistry, offering pathways to synthesize valuable substituted pyrrolidine scaffolds. Given the limited direct literature on this compound, these notes are intended to serve as a foundational guide for exploring its synthetic utility.

Introduction: The Synthetic Potential of this compound

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry. Their inherent ring strain (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures. The presence of an allyl group at the 3-position of the azetidine ring offers a unique synthetic handle for various transformations, including palladium-catalyzed reactions and rearrangements, leading to the formation of substituted pyrrolidines—a privileged scaffold in numerous biologically active compounds.

This document details three potential strategies for the ring-opening of this compound:

  • Palladium-Catalyzed Ring-Opening/Allylation: Leveraging the allyl group for a Tsuji-Trost-type reaction.

  • Lewis Acid-Mediated Nucleophilic Ring-Opening: Activating the azetidine ring for attack by a nucleophile.

  • Thermal Rearrangement via Iodocyclization: An intramolecular cyclization-induced ring expansion.

Palladium-Catalyzed Intramolecular Ring-Opening of N-Allyl-3-allylazetidine

This proposed protocol is analogous to the diverted Tsuji–Trost reaction seen with other strained ring systems. It involves the formation of a π-allyl palladium complex, which can be attacked by a nucleophile. In this hypothetical intramolecular variant, a second allyl group on the nitrogen acts as the nucleophile.

Reaction Principle

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the 3-allyl group of an N-allylated this compound. This forms a π-allyl palladium intermediate. Subsequent intramolecular attack by the N-allyl group's terminus onto the π-allyl complex would lead to a ring-expanded product, a substituted pyrrolidine.

G cluster_workflow Experimental Workflow: Pd-Catalyzed Ring-Opening start N-Allyl-3-allylazetidine + Pd(PPh3)4 + Ligand in Toluene heating Heat to 80-110 °C under Inert Atmosphere start->heating monitoring Monitor Reaction by TLC/LC-MS heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated 3-Allyl-4-vinylpyrrolidine Derivative purification->product

Caption: Workflow for the proposed Pd-catalyzed ring-opening.

Experimental Protocol

Materials:

  • N-Allyl-3-allylazetidine (substrate)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃) (or other suitable ligand)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-allyl-3-allylazetidine (1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the substrate.

  • To this solution, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and PPh₃ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrolidine.

Hypothetical Quantitative Data

The following table presents expected yields based on analogous palladium-catalyzed reactions of strained heterocycles.

Substrate (N-substituent)Catalyst Loading (mol%)LigandTemperature (°C)Time (h)Expected Yield (%)
Allyl5PPh₃1001865-75
Propargyl5dppf1102450-60
Cinnamyl5P(o-tol)₃901670-80

Lewis Acid-Mediated Ring-Opening of N-Boc-3-allylazetidine

Activation of the azetidine nitrogen by a Lewis acid can facilitate nucleophilic attack and ring cleavage. The N-Boc protecting group is well-suited for this purpose.

Reaction Principle

A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the N-Boc group. This enhances the electrophilicity of the azetidine ring carbons, promoting a nucleophilic attack (e.g., by a hydride source or an organocuprate) at the C4 position, leading to a ring-opened product.

G cluster_pathway Lewis Acid-Mediated Ring-Opening Pathway start N-Boc-3-allylazetidine activated_complex Activated Azetidinium Intermediate start->activated_complex Coordination with Lewis Acid lewis_acid BF3·OEt2 lewis_acid->activated_complex nucleophile Nucleophile (e.g., Hydride) ring_opening Nucleophilic Attack at C4 nucleophile->ring_opening activated_complex->ring_opening Attack by Nucleophile product Ring-Opened N-Boc Amino Alcohol/Alkane ring_opening->product G cluster_workflow Workflow for Thermal Ring Expansion start N-Homoallyl-3-allylazetidine + I2 + NaHCO3 in ACN cyclization Stir at Room Temperature (Formation of Azetidinium Intermediate) start->cyclization rearrangement Heat to 50-60 °C cyclization->rearrangement workup Aqueous Workup (Na2S2O3 wash) rearrangement->workup purification Column Chromatography workup->purification product Substituted 3-Iodomethylpyrrolidine purification->product G cluster_pathway Hypothetical GPCR Signaling Pathway ligand Pyrrolidine Derivative (from Ring-Opening) receptor GPCR ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Application Notes and Protocols for the Functionalization of the 3-Allylazetidine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 3-allylazetidine scaffold. This versatile building block is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the azetidine ring. The protocols detailed below enable the diversification of the this compound core at both the allyl group and the azetidine nitrogen, providing access to a wide array of novel chemical entities for drug discovery and development.

Introduction

The this compound scaffold combines the unique properties of the strained four-membered azetidine ring with the versatile reactivity of an allyl group. The azetidine moiety often improves metabolic stability, aqueous solubility, and lipophilicity while providing a three-dimensional vector for substituent placement. The allyl group serves as a synthetic handle for a multitude of chemical transformations, allowing for late-stage functionalization and the rapid generation of compound libraries. This document outlines key functionalization strategies and provides detailed experimental protocols for the modification of a generic N-protected this compound, such as the commonly used N-Boc-3-allylazetidine.

Functionalization of the Allyl Group

The external double bond of the this compound scaffold is amenable to a variety of transformations, including oxidation, olefin metathesis, and cycloaddition reactions.

Oxidation Reactions

The conversion of the allyl group to a vicinal diol introduces chirality and provides further points for derivatization. The Sharpless asymmetric dihydroxylation is a reliable method for achieving high enantioselectivity.[1][2][3]

Table 1: Dihydroxylation of N-Boc-3-allylazetidine

ReactionReagents and ConditionsExpected YieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Sharpless Asymmetric DihydroxylationAD-mix-β (or α), K₂OsO₂(OH)₄ (cat.), (DHQD)₂PHAL (or (DHQ)₂PHAL), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O, 0°C to rt80-95%>95% e.e.
Racemic DihydroxylationOsO₄ (cat.), NMO, Acetone/H₂O, rt85-98%Racemic

Protocol 1: Sharpless Asymmetric Dihydroxylation of N-Boc-3-allylazetidine

  • To a stirred solution of N-Boc-3-allylazetidine (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M) at 0°C, add AD-mix-β (1.4 g per mmol of olefin).

  • Stir the resulting slurry vigorously at 0°C for 30 minutes, after which the mixture is warmed to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Ozonolysis of the allyl group provides a direct route to an aldehyde, which can be further functionalized through various methods such as reductive amination or Wittig reactions.

Table 2: Ozonolysis of N-Boc-3-allylazetidine

ReactionReagents and ConditionsExpected Yield
Ozonolysis1. O₃, CH₂Cl₂/MeOH, -78°C; 2. Me₂S or PPh₃70-90%

Protocol 2: Ozonolysis of N-Boc-3-allylazetidine

  • Dissolve N-Boc-3-allylazetidine (1.0 equiv) in a 9:1 mixture of CH₂Cl₂ and methanol (0.1 M) and cool the solution to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 equiv) or triphenylphosphine (PPh₃, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Olefin Metathesis

Cross-metathesis with various olefin partners allows for the introduction of diverse functional groups. The choice of catalyst is crucial for achieving high efficiency, especially with nitrogen-containing substrates.[4][5][6]

Table 3: Cross-Metathesis of N-Boc-3-allylazetidine with Methyl Acrylate

ReactionCatalyst (mol%)Reagents and ConditionsExpected Yield
Cross-MetathesisGrubbs II (5 mol%)Methyl acrylate (3.0 equiv), CH₂Cl₂, reflux, 12 h60-80%
Hoveyda-Grubbs II (5 mol%)Methyl acrylate (3.0 equiv), CH₂Cl₂, reflux, 12 h70-90%

Protocol 3: Cross-Metathesis using Hoveyda-Grubbs II Catalyst

  • Dissolve N-Boc-3-allylazetidine (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous and degassed dichloromethane (0.1 M) under an argon atmosphere.

  • Add the Hoveyda-Grubbs II catalyst (0.05 equiv).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.

Functionalization of the Azetidine Nitrogen

The secondary amine of the azetidine ring, after deprotection of the N-Boc group, is a key site for introducing molecular diversity.

N-Alkylation

Reductive amination provides a controlled method for N-alkylation, avoiding over-alkylation issues that can be encountered with direct alkylation using alkyl halides.[7][8][9]

Table 4: N-Alkylation of this compound via Reductive Amination

ReactionReagents and ConditionsExpected Yield
Reductive AminationAldehyde or Ketone (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), CH₂Cl₂, rt, 12 h75-95%

Protocol 4: Reductive Amination of this compound

  • To a solution of this compound (1.0 equiv, typically as a salt, neutralized in situ with a non-nucleophilic base like triethylamine if necessary) and the desired aldehyde or ketone (1.1 equiv) in dichloromethane (0.2 M), stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

N-Acylation

Acylation of the azetidine nitrogen with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.

Table 5: N-Acylation of this compound

ReactionReagents and ConditionsExpected Yield
N-AcylationAcid chloride (1.1 equiv), Et₃N (1.5 equiv), CH₂Cl₂, 0°C to rt85-98%

Protocol 5: N-Acylation of this compound with an Acid Chloride

  • Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (0.2 M) and cool to 0°C.

  • Add the acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or recrystallization.

N-Arylation

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide, providing access to N-aryl azetidines.[10][11][12]

Table 6: Buchwald-Hartwig N-Arylation of this compound

ReactionReagents and ConditionsExpected Yield
Buchwald-Hartwig AminationAryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.4 equiv), Toluene, 100°C, 12 h70-90%

Protocol 6: Buchwald-Hartwig N-Arylation of this compound

  • In a glovebox, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene (0.2 M).

  • Seal the tube and heat the reaction mixture to 100°C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Pathways

Functionalization_Workflow cluster_allyl Allyl Group Functionalization cluster_nitrogen Nitrogen Functionalization Start N-Boc-3-allylazetidine Dihydroxylation Dihydroxylation Start->Dihydroxylation OsO₄/NMO or AD-mix Ozonolysis Ozonolysis Start->Ozonolysis 1. O₃ 2. Reductive workup Metathesis Cross-Metathesis Start->Metathesis Grubbs/Hoveyda-Grubbs Cat. Deprotection Boc Deprotection Start->Deprotection TFA or HCl Diol Diol Derivative Dihydroxylation->Diol Aldehyde Aldehyde Derivative Ozonolysis->Aldehyde Metathesis_Product Metathesis Product Metathesis->Metathesis_Product Free_Amine This compound Deprotection->Free_Amine N_Alkylation N-Alkylation Alkylated_Azetidine N-Alkyl Derivative N_Alkylation->Alkylated_Azetidine N_Acylation N-Acylation Acylated_Azetidine N-Acyl Derivative N_Acylation->Acylated_Azetidine N_Arylation N-Arylation Arylated_Azetidine N-Aryl Derivative N_Arylation->Arylated_Azetidine Free_Amine->N_Alkylation R'CHO, NaBH(OAc)₃ Free_Amine->N_Acylation R'COCl, Base Free_Amine->N_Arylation Ar-Br, Pd Cat., Base

Caption: General workflow for the functionalization of this compound.

Ozonolysis_Pathway Allylazetidine N-Boc-3-allylazetidine Ozonide Molozonide Allylazetidine->Ozonide 1. O₃, -78°C Criegee Criegee Intermediate Ozonide->Criegee Rearrangement Aldehyde Aldehyde Product Criegee->Aldehyde 2. Me₂S Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination R₂NH, NaBH(OAc)₃ Wittig Wittig Reaction Aldehyde->Wittig Ph₃P=CHR' Amine_Product Amine Derivative Reductive_Amination->Amine_Product Alkene_Product Alkene Derivative Wittig->Alkene_Product

Caption: Ozonolysis and subsequent derivatization of the resulting aldehyde.

References

Application of 3-Allylazetidine in Asymmetric Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as bioisosteres for other functional groups. Chiral azetidines, in particular, are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. 3-Allylazetidine, with its chiral center and a versatile allyl group, presents as a potentially useful synthon in asymmetric synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for this compound itself as a chiral ligand, catalyst, or a direct precursor in well-established asymmetric methodologies.

I. This compound as a Chiral Building Block

The primary and most direct application of enantiomerically pure this compound is as a chiral building block for the synthesis of more complex molecules, including natural products and pharmaceutical ingredients. The allyl group serves as a versatile handle for a wide range of chemical transformations.

Potential Synthetic Transformations of the Allyl Group:

  • Oxidative Cleavage: Ozonolysis or dihydroxylation followed by periodate cleavage can convert the allyl group into an aldehyde, which can then be used in various C-C bond-forming reactions.

  • Hydroboration-Oxidation: This reaction would yield a terminal alcohol, extending the carbon chain and introducing a new functional group for further derivatization.

  • Cross-Metathesis: Reaction with other olefins in the presence of a ruthenium catalyst would allow for the introduction of diverse substituents.

  • Heck Coupling and other Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions.

The azetidine nitrogen can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for selective manipulation of the allyl moiety. Subsequent deprotection and functionalization of the nitrogen atom can introduce further diversity.

Logical Workflow for Utilizing this compound as a Chiral Building Block

G cluster_allyl Allyl Group Transformations start Enantiopure this compound protect N-Protection (e.g., Boc, Cbz) start->protect transform Transformation of Allyl Group protect->transform ozonolysis Oxidative Cleavage (e.g., Ozonolysis) transform->ozonolysis Aldehyde hydroboration Hydroboration- Oxidation transform->hydroboration Alcohol metathesis Cross-Metathesis transform->metathesis Modified Alkene deprotect N-Deprotection derivatize N-Derivatization deprotect->derivatize target Target Molecule derivatize->target ozonolysis->deprotect hydroboration->deprotect metathesis->deprotect G start This compound n_func N-Functionalization (e.g., with phosphine group) start->n_func allyl_func Allyl Group Functionalization start->allyl_func ligand Chiral Ligand n_func->ligand allyl_func->ligand complex Metal Complex (e.g., Pd, Rh, Ir) ligand->complex reaction Asymmetric Catalytic Reaction complex->reaction product Enantioenriched Product reaction->product G start This compound alkylation N-Alkylation start->alkylation catalyst Chiral Azetidinium Salt (Phase-Transfer Catalyst) alkylation->catalyst reaction Biphasic Asymmetric Reaction (e.g., Alkylation) catalyst->reaction product Enantioenriched Product reaction->product

Application Notes and Protocols: The Use of 3-Allylazetidine in the Preparation of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their inherent ring strain, falling between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique chemical reactivity that can be harnessed for the synthesis of diverse molecular scaffolds. The incorporation of an allyl group at the 3-position of the azetidine ring provides a versatile functional handle for the construction of novel and complex heterocyclic systems, including spirocyclic and fused-ring structures. These motifs are of particular interest in drug development as they can introduce conformational rigidity and three-dimensionality, properties often associated with enhanced biological activity and selectivity.

This document provides an overview of synthetic strategies employing 3-allylazetidine and its derivatives for the preparation of novel heterocycles. Key reaction types include intramolecular cyclizations and cycloaddition reactions, which leverage the reactivity of the allyl group to forge new carbon-carbon and carbon-heteroatom bonds. Detailed protocols and data for representative transformations are presented to facilitate the application of these methods in a research setting.

Key Synthetic Applications of this compound

The allyl moiety in this compound serves as a versatile precursor for various cyclization strategies, enabling the synthesis of a range of novel heterocyclic frameworks. Two prominent applications are the formation of spiro[azetidine-3,3'-pyrrolidine] derivatives through 1,3-dipolar cycloaddition and the construction of fused bicyclic systems via intramolecular Heck reactions.

Synthesis of Spiro[azetidine-3,3'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides to the double bond of this compound derivatives provides a powerful method for the construction of spiro[azetidine-3,3'-pyrrolidine] scaffolds. This reaction is highly convergent and can generate multiple stereocenters in a single step. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound N-Protected This compound Spiro_Product Spiro[azetidine-3,3'-pyrrolidine] This compound->Spiro_Product [3+2] Cycloaddition Amino_Acid α-Amino Acid/ Ester Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Amino_Acid->Azomethine_Ylide Condensation Aldehyde Aldehyde/ Ketone Aldehyde->Azomethine_Ylide Azomethine_Ylide->Spiro_Product

Caption: 1,3-Dipolar Cycloaddition Workflow.

Quantitative Data for Spiro[azetidine-3,3'-pyrrolidine] Synthesis

EntryN-Protecting Group (Azetidine)α-Amino AcidAldehydeSolventTemp (°C)Yield (%)Diastereomeric Ratio
1BocSarcosineBenzaldehydeToluene110783:1
2CbzProlineFormaldehydeTHF6585>95:5
3BocGlycine Methyl EsterIsobutyraldehydeXylene140652.5:1
4TsSarcosine4-NitrobenzaldehydeDMF120824:1

Experimental Protocol: Synthesis of N-Boc-spiro[azetidine-3,3'-pyrrolidine]-2'-phenyl

  • Materials: N-Boc-3-allylazetidine (1.0 mmol), sarcosine (1.2 mmol), benzaldehyde (1.2 mmol), anhydrous toluene (20 mL).

  • Apparatus: A 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • To the round-bottom flask, add N-Boc-3-allylazetidine, sarcosine, benzaldehyde, and anhydrous toluene.

    • Heat the reaction mixture to reflux (approximately 110 °C) with continuous removal of water using the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[azetidine-3,3'-pyrrolidine] product.

  • Characterization: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

Synthesis of Fused Azetidine-Containing Heterocycles via Intramolecular Heck Reaction

The intramolecular Heck reaction provides an effective strategy for the synthesis of fused bicyclic systems containing an azetidine ring. This palladium-catalyzed reaction involves the cyclization of an N-substituted this compound bearing an aryl or vinyl halide. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the allyl double bond and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Catalytic Cycle cluster_product Product Substrate N-(2-halophenyl)methyl- This compound OxAdd Oxidative Addition Substrate->OxAdd Catalyst Pd(0) Catalyst Base Base RedElim Reductive Elimination Base->RedElim Pd0 Pd(0)L_n Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII MigIns Migratory Insertion PdII->MigIns Cyclo Cyclized Pd(II) Intermediate MigIns->Cyclo BetaElim β-Hydride Elimination Cyclo->BetaElim HPd H-Pd(II)L_n-X BetaElim->HPd Fused_Product Fused Azetidine Heterocycle BetaElim->Fused_Product HPd->RedElim RedElim->Pd0

Caption: Intramolecular Heck Reaction Workflow.

Quantitative Data for Intramolecular Heck Cyclization

EntryHalide (X)Pd CatalystLigandBaseSolventTemp (°C)Yield (%)
1IPd(OAc)₂PPh₃K₂CO₃DMF10088
2BrPd₂(dba)₃P(o-tol)₃Et₃NAcetonitrile8075
3IPdCl₂(PPh₃)₂-NaOAcDMA12092
4BrPd(OAc)₂BINAPAg₂CO₃Toluene11065 (ee: 92%)

Experimental Protocol: Synthesis of a Fused Azetidine-Indoline Derivative

  • Materials: N-(2-iodobenzyl)-3-allylazetidine (1.0 mmol), Palladium(II) acetate (0.05 mmol), Triphenylphosphine (0.1 mmol), Potassium carbonate (2.0 mmol), anhydrous Dimethylformamide (DMF, 15 mL).

  • Apparatus: A 25 mL Schlenk tube equipped with a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • To the Schlenk tube, add N-(2-iodobenzyl)-3-allylazetidine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the fused azetidine-indoline product.

  • Characterization: The structure of the product should be confirmed by NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic structures. The protocols outlined herein for 1,3-dipolar cycloaddition and intramolecular Heck reactions demonstrate the utility of the allyl group in constructing complex spirocyclic and fused-ring systems. These methodologies offer a pathway to novel chemical entities with potential applications in drug discovery and development. The provided data and experimental procedures serve as a practical guide for researchers seeking to explore the synthetic potential of this compound. Further exploration of other transformations of the allyl group, such as metathesis, dihydroxylation, and epoxidation, will undoubtedly expand the repertoire of accessible heterocyclic scaffolds from this promising starting material.

Scale-up Synthesis of 3-Allylazetidine for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-step protocol for the scale-up synthesis of 3-allylazetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available N-Boc-3-hydroxyazetidine, proceeds through an oxidation and a subsequent Grignard reaction with allylmagnesium bromide, and concludes with the deprotection of the Boc group. This protocol is designed to be a reliable and scalable method for producing significant quantities of this compound for research applications.

Introduction

Azetidine scaffolds are of increasing interest in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] The introduction of an allyl group at the 3-position of the azetidine ring provides a versatile handle for further functionalization, making this compound a sought-after intermediate. This protocol details a robust and scalable synthetic route to obtain this compound in high purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence starting from N-Boc-3-hydroxyazetidine. The overall transformation is depicted below:

Overall Synthesis start N-Boc-3-hydroxyazetidine step1 Step 1: Oxidation start->step1 intermediate1 N-Boc-3-azetidinone step1->intermediate1 step2 Step 2: Allylation & Dehydration intermediate1->step2 intermediate2 N-Boc-3-allylazetidine step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 product This compound step3->product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-azetidinone

This step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone. The Dess-Martin periodinane (DMP) oxidation is a reliable method for this transformation, known for its mild conditions and high yields.[3][4][5]

Reaction Scheme:

Step 1 N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinone Dess-Martin Periodinane DCM, rt

Caption: Oxidation of N-Boc-3-hydroxyazetidine.

Materials and Equipment:

  • N-Boc-3-hydroxyazetidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask and standard glassware

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-3-azetidinone can be purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a white to off-white solid.

Quantitative Data (Representative):

ParameterValue
Starting Material50.0 g (288.7 mmol)
Dess-Martin Periodinane146.9 g (346.4 mmol)
Solvent (DCM)600 mL
Typical Yield45.0 - 48.0 g (91 - 97%)
Purity (by NMR)>95%

Characterization of N-Boc-3-azetidinone:

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.63 (s, 4H), 1.47 (s, 9H).[6]

  • ¹³C NMR (101 MHz, CDCl₃) δ: 205.8, 156.3, 81.2, 70.1, 28.3.

Step 2: Synthesis of N-Boc-3-allylazetidine

This step involves the addition of an allyl group to the ketone functionality of N-Boc-3-azetidinone via a Grignard reaction, followed by dehydration of the resulting tertiary alcohol.

Reaction Scheme:

Step 2 N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-allyl-3-hydroxyazetidine N-Boc-3-allyl-3-hydroxyazetidine N-Boc-3-azetidinone->N-Boc-3-allyl-3-hydroxyazetidine 1. Allylmagnesium bromide, THF, 0°C N-Boc-3-allylazetidine N-Boc-3-allylazetidine N-Boc-3-allyl-3-hydroxyazetidine->N-Boc-3-allylazetidine 2. Acidic workup (Dehydration)

Caption: Grignard reaction and dehydration.

Materials and Equipment:

  • N-Boc-3-azetidinone

  • Allylmagnesium bromide solution (e.g., 1.0 M in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask, dropping funnel, and standard glassware

Procedure:

  • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (approx. 0.5 M) in a flame-dried flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Slowly add allylmagnesium bromide solution (1.5 eq) dropwise via a dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution. This acidic workup will also facilitate the dehydration of the intermediate tertiary alcohol.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-allylazetidine as a colorless oil.

Quantitative Data (Representative):

ParameterValue
Starting Material40.0 g (233.8 mmol)
Allylmagnesium Bromide (1.0M)350 mL (350.7 mmol)
Solvent (THF)500 mL
Typical Yield35.0 - 38.0 g (76 - 82%)
Purity (by NMR)>95%

Characterization of N-Boc-3-allylazetidine (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.85-5.75 (m, 1H), 5.15-5.05 (m, 2H), 4.10 (t, J=8.0 Hz, 2H), 3.85 (t, J=8.0 Hz, 2H), 3.20-3.10 (m, 1H), 2.30 (d, J=7.2 Hz, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.8, 134.5, 125.0, 117.5, 80.0, 55.0, 38.0, 35.0, 28.5.

Step 3: Deprotection of N-Boc-3-allylazetidine

The final step is the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the desired this compound.[7][8]

Reaction Scheme:

Step 3 N-Boc-3-allylazetidine N-Boc-3-allylazetidine This compound This compound N-Boc-3-allylazetidine->this compound TFA, DCM, rt

Caption: Boc deprotection of N-Boc-3-allylazetidine.

Materials and Equipment:

  • N-Boc-3-allylazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 4M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask and standard glassware

Procedure:

  • Dissolve N-Boc-3-allylazetidine (1.0 eq) in DCM (approx. 0.5 M).

  • Add trifluoroacetic acid (TFA) (5.0 - 10.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a small amount of water and basify to pH > 12 with 4M NaOH solution, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile) to afford this compound as a colorless oil.

Quantitative Data (Representative):

ParameterValue
Starting Material30.0 g (152.1 mmol)
Trifluoroacetic Acid (TFA)115 mL (1.52 mol)
Solvent (DCM)300 mL
Typical Yield12.0 - 14.0 g (81 - 94%)
Purity (by GC-MS)>97%

Characterization of this compound (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.90-5.80 (m, 1H), 5.10-5.00 (m, 2H), 3.65 (t, J=7.5 Hz, 2H), 3.40 (t, J=7.5 Hz, 2H), 3.00-2.90 (m, 1H), 2.25 (d, J=7.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 135.0, 117.0, 58.0, 40.0, 38.0.

Logical Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Allylation cluster_step3 Step 3: Deprotection s1_start Dissolve N-Boc-3-hydroxyazetidine in DCM s1_add_dmp Add Dess-Martin Periodinane s1_start->s1_add_dmp s1_react Stir at RT (2-4h) s1_add_dmp->s1_react s1_quench Quench with NaHCO₃/Na₂S₂O₃ s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_purify Purify by Chromatography s1_dry->s1_purify s1_product N-Boc-3-azetidinone s1_purify->s1_product s2_start Dissolve N-Boc-3-azetidinone in THF s1_product->s2_start s2_add_grignard Add Allylmagnesium Bromide at 0°C s2_start->s2_add_grignard s2_react Stir at RT (2-4h) s2_add_grignard->s2_react s2_quench Quench with NH₄Cl (aq) s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_purify Purify by Chromatography s2_dry->s2_purify s2_product N-Boc-3-allylazetidine s2_purify->s2_product s3_start Dissolve N-Boc-3-allylazetidine in DCM s2_product->s3_start s3_add_tfa Add TFA at 0°C s3_start->s3_add_tfa s3_react Stir at RT (1-2h) s3_add_tfa->s3_react s3_concentrate Concentrate s3_react->s3_concentrate s3_basify Basify with NaOH s3_concentrate->s3_basify s3_extract Extract with DCM s3_basify->s3_extract s3_dry Dry and Concentrate s3_extract->s3_dry s3_product This compound s3_dry->s3_product

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dess-Martin periodinane is a potentially explosive reagent and should be handled with care.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods are robust and utilize readily available starting materials and reagents. The detailed experimental procedures and quantitative data should enable researchers to produce this valuable building block in sufficient quantities for their research and drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: 3-Allylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Allylazetidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic route commences with the commercially available N-Boc-3-hydroxyazetidine. The synthesis involves two primary steps:

  • O-allylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is allylated, typically using an allyl halide (e.g., allyl bromide) in the presence of a base.

  • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen, usually under acidic conditions, to yield the final this compound product.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound. These can originate from side reactions in both the allylation and deprotection steps, as well as from incomplete reactions. The most common impurities are summarized in the table below.

Common Impurities in this compound Synthesis

Impurity NameStructureOriginPotential Impact
N-Boc-3-hydroxyazetidineStarting MaterialIncomplete O-allylation reaction.Can complicate purification of the intermediate and carry over to the final product.
N-Allyl-3-hydroxyazetidineIsomeric byproductCompeting N-allylation of the azetidine nitrogen during the O-allylation step.Difficult to separate from the desired O-allylated intermediate due to similar properties.
N,O-DiallylazetidineOver-allylation byproductReaction of both the nitrogen and oxygen atoms with the allylating agent. Can occur if the Boc group is labile.Can be challenging to remove from the final product.
tert-Butyl adductsDeprotection byproductThe tert-butyl cation generated during acidic deprotection of the Boc group can alkylate the solvent or other nucleophiles.Introduces extraneous molecular species into the final product.

Q3: How can I minimize the formation of the N-allyl isomer during the O-allylation step?

A3: Minimizing the formation of the N-allyl isomer is crucial for a clean reaction. The choice of base and reaction conditions plays a significant role. Using a bulky, non-nucleophilic base can favor O-allylation. Additionally, carefully controlling the reaction temperature and stoichiometry of the reagents can help to suppress the competing N-allylation.

Q4: What are the best practices for the N-Boc deprotection of N-Boc-3-allyloxyazetidine?

A4: Acid-catalyzed removal of the Boc group is standard. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is commonly employed. To minimize byproduct formation, it is advisable to perform the reaction at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid, which can lead to degradation. A proper workup to neutralize the acid and remove the resulting salts is critical for obtaining a pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low yield of N-Boc-3-allyloxyazetidine - Incomplete reaction. - Competing N-allylation. - Ineffective base.- Increase reaction time or temperature, monitoring for byproduct formation. - Screen different bases (e.g., NaH, KOtBu). - Ensure anhydrous conditions as water can quench the base.
Presence of significant N,O-diallylazetidine - Boc group lability under reaction conditions. - Excess allylating agent and/or harsh conditions.- Use milder reaction conditions (lower temperature, shorter reaction time). - Use a stoichiometric amount of the allylating agent.
Incomplete Boc deprotection - Insufficient acid or reaction time.- Increase the equivalents of acid or prolong the reaction time, while monitoring for potential degradation of the product.
Formation of unknown byproducts during deprotection - Degradation of the starting material or product in strong acid. - Side reactions involving the allyl group.- Perform the reaction at a lower temperature. - Consider alternative, milder deprotection methods. - Ensure a thorough inert atmosphere if side reactions with the allyl group are suspected.
Difficulty in isolating the final this compound product - The product may be volatile or water-soluble. - Formation of salts during workup.- Careful removal of solvent under reduced pressure at low temperature. - Extraction with a suitable organic solvent. - If isolating as a salt (e.g., HCl), ensure complete precipitation.

Experimental Protocols

Key Experiment: Synthesis of N-Boc-3-allyloxyazetidine (O-allylation)

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-allyloxyazetidine.

Key Experiment: Synthesis of this compound (N-Boc Deprotection)

Materials:

  • N-Boc-3-allyloxyazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-allyloxyazetidine (1.0 eq) in DCM at 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to yield this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

This compound Synthesis Troubleshooting start Start Synthesis allylation O-Allylation Step start->allylation check_allylation Check Purity of N-Boc-3-allyloxyazetidine allylation->check_allylation deprotection N-Boc Deprotection Step check_allylation->deprotection Pure low_yield_allyl Low Yield? check_allylation->low_yield_allyl Impure check_deprotection Check Purity of This compound deprotection->check_deprotection end_product Pure this compound check_deprotection->end_product Pure incomplete_deprot Incomplete Deprotection? check_deprotection->incomplete_deprot Impure n_allyl_impurity N-Allyl Impurity? low_yield_allyl->n_allyl_impurity No optimize_allylation Optimize Allylation: - Check base - Anhydrous conditions - Temperature control low_yield_allyl->optimize_allylation Yes n_allyl_impurity->deprotection No modify_base Modify Base: - Use bulky base n_allyl_impurity->modify_base Yes byproducts_deprot Other Byproducts? incomplete_deprot->byproducts_deprot No optimize_deprotection Optimize Deprotection: - Increase acid/time - Lower temperature incomplete_deprot->optimize_deprotection Yes byproducts_deprot->end_product No byproducts_deprot->optimize_deprotection Yes optimize_allylation->allylation modify_base->allylation optimize_deprotection->deprotection

Caption: Troubleshooting workflow for this compound synthesis.

Optimizing reaction conditions for 3-Allylazetidine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-allylazetidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Experimental Protocols

Two primary synthetic routes for the preparation of N-Boc-3-allylazetidine are outlined below, followed by the deprotection step to yield the final product.

Route 1: Mitsunobu Reaction from N-Boc-3-hydroxyazetidine

This method involves the reaction of N-Boc-3-hydroxyazetidine with allyl alcohol under Mitsunobu conditions.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and allyl alcohol (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3) (1.5 eq).

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate N-Boc-3-allylazetidine.

Route 2: Grignard Reaction from N-Boc-3-iodoazetidine

This route utilizes the coupling of N-Boc-3-iodoazetidine with allylmagnesium bromide.

  • Reaction Scheme:

  • Detailed Protocol:

    • Prepare allylmagnesium bromide by adding allyl bromide (1.2 eq) to a suspension of magnesium turnings (1.3 eq) in anhydrous diethyl ether or THF under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of N-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Deprotection of N-Boc-3-allylazetidine

This final step removes the Boc protecting group to yield this compound.

  • Reaction Scheme:

  • Detailed Protocol:

    • Dissolve N-Boc-3-allylazetidine (1.0 eq) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).[1]

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • If using TFA, co-evaporation with a solvent like toluene can help in its removal.

    • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, a basic workup can be performed.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Boc-3-allylazetidine

ParameterRoute 1: Mitsunobu ReactionRoute 2: Grignard Reaction
Starting Material N-Boc-3-hydroxyazetidineN-Boc-3-iodoazetidine
Key Reagents Allyl alcohol, PPh3, DIADAllylmagnesium bromide
Typical Yield 40-60%60-80%
Reaction Time 12-24 hours2-4 hours
Key Side Products S N 2' rearrangement product, PPh3OWurtz coupling products
Purification Column ChromatographyColumn Chromatography

Table 2: Deprotection Conditions for N-Boc-3-allylazetidine

ReagentSolventTemperature (°C)Typical Reaction Time
4 M HCl1,4-DioxaneRoom Temperature1-2 hours
20-50% TFADichloromethaneRoom Temperature1-4 hours

Mandatory Visualizations

experimental_workflow cluster_route1 Route 1: Mitsunobu Reaction cluster_route2 Route 2: Grignard Reaction cluster_deprotection Deprotection A1 N-Boc-3-hydroxyazetidine C1 Mitsunobu Reaction (PPh3, DIAD, THF) A1->C1 B1 Allyl Alcohol B1->C1 D1 Crude N-Boc-3-allylazetidine C1->D1 E1 Purification (Column Chromatography) D1->E1 F1 Pure N-Boc-3-allylazetidine E1->F1 A2 N-Boc-3-iodoazetidine C2 Grignard Reaction (Anhydrous THF) A2->C2 B2 Allylmagnesium bromide B2->C2 D2 Crude N-Boc-3-allylazetidine C2->D2 E2 Purification (Column Chromatography) D2->E2 F2 Pure N-Boc-3-allylazetidine E2->F2 G N-Boc-3-allylazetidine H Acid Treatment (HCl/Dioxane or TFA/DCM) G->H I This compound Salt H->I J Optional Basic Workup I->J K This compound (Free Base) J->K

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic Start Low or No Product Yield Route Which Reaction? Start->Route Mitsunobu Mitsunobu Reaction Route->Mitsunobu Route 1 Grignard Grignard Reaction Route->Grignard Route 2 Deprotection Deprotection Route->Deprotection Final Step M_Check1 Check Reagent Quality: - Anhydrous solvents? - Fresh DIAD/DEAD? Mitsunobu->M_Check1 G_Check1 Anhydrous Conditions? (Flame-dry glassware, use dry solvents) Grignard->G_Check1 D_Check1 Incomplete Deprotection? (Increase reaction time or acid concentration) Deprotection->D_Check1 M_Check2 Formation of S N 2' Product? (Check NMR for rearranged product) M_Check1->M_Check2 If reagents are good M_Check3 Incomplete Reaction? (Increase reaction time/temperature) M_Check2->M_Check3 If S N 2' is not the issue G_Check2 Magnesium Activation? (Use fresh Mg, add iodine crystal) G_Check1->G_Check2 If conditions are dry G_Check3 Low Grignard Titer? (Titrate before use) G_Check2->G_Check3 If Mg is activated D_Check2 Product Loss during Workup? (Ensure proper pH adjustment for extraction) D_Check1->D_Check2 If deprotection is complete

Caption: Troubleshooting logic for this compound synthesis.

Troubleshooting Guides and FAQs

Route 1: Mitsunobu Reaction

FAQs

  • Q: Why is my yield of N-Boc-3-allylazetidine low?

    • A: Low yields in Mitsunobu reactions can be due to several factors. Ensure all reagents and solvents are strictly anhydrous, as water will consume the reactive intermediates. The quality of the diisopropyl azodicarboxylate (DIAD) is also crucial; use freshly opened or purified DIAD. Incomplete reaction can also be a cause; consider increasing the reaction time or temperature slightly.

  • Q: I observe a significant amount of a byproduct with a similar mass in my analysis. What could it be?

    • A: A common side reaction with allylic alcohols in the Mitsunobu reaction is the S N 2' rearrangement. This results in the formation of an isomeric product where the azetidine ring is attached to the terminal carbon of the allyl group. Careful analysis of NMR spectra can help identify this byproduct.

  • Q: How can I minimize the formation of the S N 2' rearrangement product?

    • A: Optimizing the reaction conditions, such as using a less polar solvent or running the reaction at a lower temperature, may help to favor the direct S N 2 substitution over the S N 2' pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No reaction or very low conversion 1. Wet reagents or solvents. 2. Decomposed DIAD. 3. Low reactivity of the starting material.1. Use freshly dried solvents and ensure all glassware is flame-dried. 2. Use a fresh bottle of DIAD or purify it before use. 3. Increase reaction time or temperature (e.g., to 40 °C).
Formation of multiple spots on TLC 1. Presence of S N 2' byproduct. 2. Formation of triphenylphosphine oxide and the reduced DIAD byproduct.1. Characterize the byproducts by NMR and MS to confirm their identity. Optimize reaction conditions to minimize their formation. 2. These are expected byproducts. Ensure efficient purification by column chromatography.
Difficulty in purifying the product Co-elution of the product with triphenylphosphine oxide.Use a less polar eluent system for column chromatography initially to separate the less polar triphenylphosphine, then increase polarity to elute the product and triphenylphosphine oxide. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted before chromatography.

Route 2: Grignard Reaction

FAQs

  • Q: My Grignard reaction is not initiating. What should I do?

    • A: The most common reason for a Grignard reaction failing to start is the presence of an oxide layer on the magnesium surface and trace amounts of water. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use freshly opened anhydrous solvents. To activate the magnesium, you can add a small crystal of iodine, which will be consumed as the reaction starts. Gently heating the flask or using a sonicator can also help initiate the reaction.

  • Q: I am getting a low yield of the desired product. What are the likely causes?

    • A: Low yields can result from several issues. Firstly, ensure your Grignard reagent has formed in a good yield by titrating a small aliquot before adding your substrate. Secondly, the presence of any moisture will quench the Grignard reagent. Lastly, side reactions such as Wurtz coupling (dimerization of the allyl Grignard) can reduce the yield. Slow addition of the substrate at a low temperature can help minimize this.

  • Q: Can I use other allylating agents?

    • A: While allylmagnesium bromide is common, other organometallic reagents like allylzinc bromide could potentially be used, which might offer different reactivity and selectivity profiles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reaction fails to initiate 1. Inactive magnesium surface. 2. Presence of moisture.1. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. 2. Ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of N-Boc-3-allylazetidine 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture or acidic protons. 3. Side reactions (e.g., Wurtz coupling).1. Titrate the Grignard reagent before use to determine its concentration. 2. Re-check the dryness of all reagents and apparatus. 3. Add the substrate slowly at a low temperature (0 °C).
Formation of a significant amount of a high molecular weight byproduct Wurtz coupling of the allyl Grignard reagent.Ensure slow addition of the substrate to maintain a low concentration of the Grignard reagent in the reaction mixture.

Deprotection

FAQs

  • Q: The deprotection of the N-Boc group is incomplete. What can I do?

    • A: If you observe remaining starting material by TLC, you can increase the reaction time or use a higher concentration of the acid. Gentle heating (e.g., to 40 °C) can also facilitate the reaction, but should be done cautiously to avoid potential side reactions.[2]

  • Q: How do I isolate the free amine after deprotection?

    • A: After removing the acid and solvent, the product will be in its salt form. To obtain the free amine, dissolve the salt in water and add a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic. Then, extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Incomplete reaction 1. Insufficient acid. 2. Short reaction time.1. Use a larger excess of the acidic solution. 2. Extend the reaction time and monitor by TLC.
Product is water-soluble and difficult to extract The free amine may have some water solubility.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine in the aqueous phase, which will improve extraction efficiency into the organic layer.
Decomposition of the product The product might be unstable to strong acidic conditions for prolonged periods.Use the minimum amount of acid and reaction time necessary for complete deprotection. Monitor the reaction closely by TLC.

References

Technical Support Center: Synthesis of 3-Allylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Allylazetidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the Grignard reaction with N-Boc-azetidin-3-one followed by deprotection.

Issue / Observation Potential Cause(s) Recommended Action(s)
Low or No Yield of N-Boc-3-allyl-3-hydroxyazetidine (after Grignard reaction) 1. Inactive Grignard reagent due to moisture or prolonged storage.1. Use freshly prepared or recently purchased allylmagnesium bromide. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2. Poor quality of N-Boc-azetidin-3-one starting material.2. Verify the purity of the starting ketone by NMR or LC-MS. Purify by column chromatography if necessary.
3. Insufficient reaction time or temperature.3. While the reaction is typically run at 0 °C to room temperature, monitor the reaction by TLC or LC-MS to ensure completion.
Formation of a Major Byproduct with a Similar Mass 1. Over-addition of Grignard reagent: A second equivalent of the Grignard reagent may react with the initial product.1. Use a controlled addition of the Grignard reagent (e.g., 1.05-1.2 equivalents) and maintain a low reaction temperature (0 °C).
2. Enolization of the ketone: The Grignard reagent can act as a base, leading to the formation of an enolate and recovery of starting material upon workup.2. Use a Lewis acid additive to enhance the electrophilicity of the ketone.
Low Yield of this compound (after deprotection) 1. Incomplete deprotection of the N-Boc group.1. Increase the reaction time or the concentration of the acid (e.g., TFA or HCl in dioxane). Monitor the reaction by TLC or LC-MS.
2. Ring-opening of the azetidine ring: The strained azetidine ring can open under harsh acidic conditions.2. Use milder deprotection conditions. For example, try HCl in a less polar solvent or perform the reaction at a lower temperature.
3. Loss of product during workup.3. This compound is a small, polar amine and can be water-soluble. Ensure the aqueous layer is thoroughly extracted after basification. Alternatively, consider isolation as the hydrochloride salt.
Presence of Multiple Spots on TLC After Deprotection 1. A mixture of the desired product and the hydrochloride salt.1. Basify a small sample of the crude product; if the spots consolidate, this is the likely cause.
2. Degradation of the product due to excessive heat or prolonged exposure to acid.2. Minimize reaction time and avoid high temperatures during workup.
3. Side reactions during deprotection affecting the allyl group.3. Ensure the deprotection conditions are compatible with the alkene functionality.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route is a two-step synthesis starting from N-Boc-azetidin-3-one. The first step is a Grignard reaction with allylmagnesium bromide to form N-Boc-3-allyl-3-hydroxyazetidine. The second step is the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

Q2: I am observing significant amounts of starting material (N-Boc-azetidin-3-one) even after the Grignard reaction. What could be the reason?

This is likely due to an inactive Grignard reagent. Allylmagnesium bromide is sensitive to moisture and air. It is crucial to use a fresh or properly stored reagent and to conduct the reaction under strictly anhydrous and inert conditions. Another possibility is the enolization of the ketone by the Grignard reagent acting as a base.

Q3: My final product, this compound, seems to be lost during the aqueous workup. How can I improve its recovery?

This compound is a relatively polar and basic compound, which can lead to its partial solubility in acidic or neutral aqueous solutions. After deprotection, it is crucial to basify the reaction mixture to a pH > 10 before extraction with an organic solvent. Performing multiple extractions can improve the yield. Alternatively, you can isolate the product as its hydrochloride salt by bubbling HCl gas through a solution of the free base in a suitable solvent like diethyl ether or by adding a solution of HCl in an organic solvent.

Q4: Can the azetidine ring open during the synthesis?

Yes, the azetidine ring is strained and can undergo nucleophilic ring-opening, particularly under harsh conditions. During the N-Boc deprotection step, prolonged exposure to strong acids or high temperatures can promote ring-opening as a side reaction. It is advisable to use the mildest conditions necessary for complete deprotection and to monitor the reaction closely.

Q5: What are the best practices for purifying the final product?

For the free base of this compound, which is a volatile liquid, purification can be achieved by distillation under reduced pressure. However, due to its polarity, column chromatography on silica gel can also be employed, often with a solvent system containing a small percentage of a base like triethylamine to prevent streaking. For the hydrochloride salt, recrystallization is a common method of purification.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound via the Grignard reaction route. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProductReagents & ConditionsTypical Yield (%)Purity (%)Reference
1N-Boc-3-allyl-3-hydroxyazetidineAllylmagnesium bromide, THF, 0 °C to rt75-90>95 (after chromatography)Illustrative
2This compoundTFA, DCM, 0 °C to rt80-95>98 (after distillation)Illustrative
2 (alternative)This compound Hydrochloride4M HCl in Dioxane, rt85-97>99 (after recrystallization)Illustrative

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-allyl-3-hydroxyazetidine
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-azetidin-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add allylmagnesium bromide (1.2 eq, 1.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-allyl-3-hydroxyazetidine.

Protocol 2: Deprotection to form this compound
  • Preparation: Dissolve N-Boc-3-allyl-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Reaction: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation (Free Base): Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully to yield this compound. Further purification can be achieved by distillation.

  • Isolation (Hydrochloride Salt): Alternatively, after concentrating the reaction mixture, dissolve the residue in a minimal amount of diethyl ether and add a solution of 4M HCl in dioxane until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Visualizations

Synthesis_Pathway Start N-Boc-azetidin-3-one Intermediate N-Boc-3-allyl-3-hydroxyazetidine Start->Intermediate 1. AllylMgBr, THF 2. aq. NH4Cl workup Product_FB This compound (Free Base) Intermediate->Product_FB TFA, DCM Product_HCl This compound Hydrochloride Product_FB->Product_HCl HCl in Dioxane

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis grignard_step Grignard Reaction start->grignard_step check_grignard Low yield of intermediate? grignard_step->check_grignard deprotection_step N-Boc Deprotection check_grignard->deprotection_step No inactive_reagent Inactive Grignard Reagent check_grignard->inactive_reagent Yes check_deprotection Low yield of final product? deprotection_step->check_deprotection end Successful Synthesis check_deprotection->end No ring_opening Ring-Opening Side Reaction check_deprotection->ring_opening Yes check_reagent Use fresh reagent & anhydrous conditions inactive_reagent->check_reagent mild_conditions Use milder deprotection conditions (e.g., lower temp) ring_opening->mild_conditions check_reagent->grignard_step mild_conditions->deprotection_step

Caption: Troubleshooting workflow for synthesis.

Side_Reactions N_Boc_Azetidine N-Boc-Azetidine (unprotected N) N_Allyl 1-Allyl-N-Boc-Azetidinium (N-Alkylation) N_Boc_Azetidine->N_Allyl Side Reaction (unprotected N) Azetidinium Azetidinium Ion (from harsh acid) Ring_Opened Ring-Opened Product Azetidinium->Ring_Opened Side Reaction Allyl_Halide Allyl Halide Allyl_Halide->N_Allyl Nucleophile Nucleophile (e.g., Cl-) Nucleophile->Ring_Opened

Caption: Potential side reaction pathways.

Technical Support Center: 3-Allylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 3-Allylazetidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process starting from the commercially available N-Boc-3-azetidinone. The first step is the introduction of the allyl group via a Wittig reaction to form N-Boc-3-allylideneazetidine, followed by reduction of the exocyclic double bond. The final step is the deprotection of the N-Boc group to yield the target compound, this compound.

Q2: How can I monitor the progress of the reactions?

Reaction progress for both the Wittig reaction and the subsequent reduction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For the deprotection step, disappearance of the N-Boc-3-allylazetidine starting material can be monitored by TLC or LC-MS.

Q3: What are the critical parameters for the N-Boc deprotection step?

The most critical parameter is the choice of acid and reaction conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method.[1] The reaction is typically fast and should be monitored closely to avoid potential side reactions. Complete removal of TFA is crucial during workup to prevent salt formation with the final product. Alternative methods include using HCl in dioxane or methanol.[1][2]

Q4: How can I purify the final this compound product?

Due to its volatility and basic nature, purification can be challenging. Fractional distillation under reduced pressure is a suitable method for purification on a larger scale. For smaller scales, flash column chromatography on silica gel can be employed, often with a mobile phase containing a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to prevent the product from streaking on the column.[3] Another effective method is the formation of a non-volatile salt (e.g., with trichloroacetic acid), which can be precipitated, washed, and then carefully neutralized to regenerate the pure amine.[4]

Troubleshooting Guide

Part 1: Synthesis of N-Boc-3-allylazetidine

Issue 1.1: Low yield in the Wittig reaction.

  • Possible Cause: Incomplete formation of the phosphonium ylide.

  • Troubleshooting:

    • Ensure the phosphonium salt is completely dry.

    • Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Ensure anhydrous reaction conditions, as the ylide is moisture-sensitive.

    • Allow sufficient time for the ylide to form before adding the N-Boc-3-azetidinone. The characteristic color change (often to deep orange or red) can indicate ylide formation.

  • Possible Cause: Unreactive ylide.

  • Troubleshooting:

    • The reactivity of the ylide is crucial. Non-stabilized ylides (from simple alkyl halides) are more reactive and generally give better yields with ketones.[5][6]

Issue 1.2: Incomplete reduction of the double bond.

  • Possible Cause: Inactive catalyst or insufficient hydrogen pressure.

  • Troubleshooting:

    • Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.

    • Ensure the reaction vessel is properly flushed with an inert gas before introducing hydrogen.

    • Increase the hydrogen pressure (typically 1-4 atm).

    • Ensure efficient stirring to maintain catalyst suspension.

Part 2: Deprotection of N-Boc-3-allylazetidine

Issue 2.1: Incomplete deprotection.

  • Possible Cause: Insufficient acid or short reaction time.

  • Troubleshooting:

    • Increase the equivalents of acid (e.g., TFA). A common condition is 20-50% TFA in DCM.[2]

    • Increase the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.

    • Gentle warming (to 40 °C) can sometimes facilitate deprotection, but should be used with caution to avoid side reactions.[2]

Issue 2.2: Product loss during workup.

  • Possible Cause: The product is a volatile amine and can be lost during solvent removal. The product can also form a water-soluble salt.

  • Troubleshooting:

    • After quenching the acid with a base (e.g., NaOH, NaHCO₃), extract the product into an organic solvent multiple times.

    • Use a saturated solution of a weaker base like sodium bicarbonate for the initial neutralization to avoid potential side reactions with a strong base.

    • Carefully remove the solvent at reduced pressure and low temperature.

    • Consider converting the product to a stable salt (e.g., hydrochloride) for isolation and storage, and then liberating the free base just before use.

Part 3: Purification of this compound

Issue 3.1: Product streaking on silica gel chromatography.

  • Possible Cause: The basic amine interacts strongly with the acidic silica gel.

  • Troubleshooting:

    • Add a small percentage (0.5-2%) of a volatile amine like triethylamine or ammonium hydroxide to the eluent system.[3]

    • Alternatively, use a different stationary phase like basic alumina.

Issue 3.2: Low recovery after fractional distillation.

  • Possible Cause: The product is volatile and may be lost if the vacuum is too high or the collection flask is not adequately cooled.

  • Troubleshooting:

    • Ensure the distillation apparatus is well-sealed.

    • Use a suitable vacuum pressure and carefully control the heating mantle temperature.

    • Cool the receiving flask with an ice bath or cryocooler.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-allylideneazetidine (Wittig Reaction)

  • Suspend allyl triphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting mixture at room temperature for 1-2 hours until the deep color of the ylide persists.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction of N-Boc-3-allylideneazetidine

  • Dissolve N-Boc-3-allylideneazetidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-allylazetidine.

Protocol 3: N-Boc Deprotection of N-Boc-3-allylazetidine

  • Dissolve N-Boc-3-allylazetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and slowly add a saturated aqueous solution of NaHCO₃ or other suitable base until the pH is >10.

  • Separate the organic layer and extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature to obtain crude this compound.

Data Presentation

Table 1: Troubleshooting Wittig Reaction Conditions

ParameterStandard ConditionTroubled StateRecommended Action
Base Potassium tert-butoxideLow YieldUse a stronger base like NaH or n-BuLi.
Solvent Anhydrous THFLow YieldEnsure solvent is rigorously dried.
Temperature 0 °C to RTIncomplete ReactionMay require gentle heating (reflux THF).
Ylide Formation 1-2 hoursLow YieldIncrease formation time; look for color change.

Table 2: Comparison of N-Boc Deprotection Methods

ReagentSolventTemperatureTimeProsCons
TFA DCM0 °C to RT1-3 hFast, efficientHarsh acid, potential side reactions
HCl (4M) DioxaneRT2-4 hMilder than TFADioxane is a peroxide former
Acetyl Chloride Methanol0 °C to RT1-2 hGenerates HCl in situExothermic, requires careful addition

Table 3: Common Impurities and Their Removal

ImpurityOriginRemoval Method
Triphenylphosphine oxide Wittig ReactionChromatography, Recrystallization
Unreacted N-Boc-3-azetidinone Incomplete WittigChromatography
N-Boc-3-allylazetidine Incomplete DeprotectionAcid wash during workup, Chromatography
Polymerized byproducts Deprotection/WorkupDistillation

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection & Purification A N-Boc-3-azetidinone B Wittig Reaction (Allyl-TPP/Base) A->B Step 1 C N-Boc-3-allylideneazetidine B->C D Reduction (H2, Pd/C) C->D Step 2 E N-Boc-3-allylazetidine D->E F Deprotection (TFA/DCM) E->F Step 3 G Crude this compound F->G H Purification (Distillation or Chromatography) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

troubleshooting_wittig cluster_ylide_issues Ylide Formation Issues cluster_reaction_issues Reaction Condition Issues start Low Yield in Wittig Reaction q1 Is the ylide forming? (Color change observed?) start->q1 cluster_ylide_issues cluster_ylide_issues q1->cluster_ylide_issues No cluster_reaction_issues cluster_reaction_issues q1->cluster_reaction_issues Yes a1 Ensure anhydrous conditions a2 Use a stronger base (e.g., NaH) a3 Check phosphonium salt purity b1 Increase reaction time b2 Gently heat the reaction b3 Check ketone starting material purity

Caption: Troubleshooting logic for the Wittig reaction step.

References

Technical Support Center: Functionalization of 3-Allylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-allylazetidine functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on this compound?

This compound possesses two primary sites for functionalization: the alkene of the allyl group and the secondary amine of the azetidine ring. The choice of reagents and reaction conditions will determine which site is preferentially modified.

Q2: Is a protecting group necessary for the azetidine nitrogen during functionalization of the allyl group?

Yes, in many cases, protecting the azetidine nitrogen is crucial. The lone pair of electrons on the nitrogen can interfere with many transition-metal catalyzed reactions (e.g., Heck coupling) by coordinating to the metal center and deactivating the catalyst. It can also act as a nucleophile or base in other reactions, leading to undesired side products. Common protecting groups for azetidines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and tosyl (Ts).

Q3: What are the main challenges associated with the strained azetidine ring during these reactions?

The primary challenge is the potential for ring-opening reactions.[1] The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under harsh reaction conditions, such as strong acids, bases, or nucleophiles. Careful optimization of reaction conditions is necessary to preserve the azetidine core.

Troubleshooting Guides

Heck Coupling of N-Protected this compound

The Heck reaction is a powerful tool for C-C bond formation at the allyl group.[2]

Problem: Low or no product yield.

Potential Cause Troubleshooting Step
Catalyst Deactivation: The azetidine nitrogen, even when protected, can sometimes interact with the palladium catalyst.- Ensure the nitrogen is fully protected. - Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃). - Use a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
Incorrect Base: The choice of base is critical in the Heck reaction.- Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA).
Solvent Issues: The polarity and coordinating ability of the solvent can impact the reaction.- Test different solvents such as DMF, acetonitrile, or toluene.
Low Reaction Temperature: The reaction may require more thermal energy to proceed.- Gradually increase the reaction temperature in 10°C increments.

Problem: Formation of undesired side products (e.g., isomerized alkene).

Potential Cause Troubleshooting Step
Palladium-hydride species formation: These can lead to isomerization of the double bond.- Add a phosphine ligand to stabilize the palladium catalyst. - Use a stoichiometric amount of a re-oxidant like benzoquinone.

// Troubleshooting for Low Yield cat_deact [label="Catalyst Deactivation?", fillcolor="#F1F3F4", fontcolor="#202124"]; wrong_base [label="Incorrect Base?", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent Issue?", fillcolor="#F1F3F4", fontcolor="#202124"];

issue -> cat_deact [label="Check..."]; issue -> wrong_base [label="Check..."]; issue -> solvent [label="Check..."];

cat_sol [label="Screen Pd Sources\n& Ligands", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; base_sol [label="Screen Bases\n(e.g., K2CO3, Et3N)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_sol [label="Test Solvents\n(DMF, ACN, Toluene)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

cat_deact -> cat_sol [label="Solution"]; wrong_base -> base_sol [label="Solution"]; solvent -> solvent_sol [label="Solution"];

// Troubleshooting for Side Products isomerization [label="Alkene Isomerization?", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products -> isomerization [label="Identify..."];

isomer_sol [label="Add Ligand or\nRe-oxidant", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; isomerization -> isomer_sol [label="Solution"]; } ` Caption: Troubleshooting logic for the Heck reaction.

Hydroboration-Oxidation of this compound

This two-step reaction converts the allyl group into a primary alcohol.

Problem: Low yield of the desired primary alcohol.

Potential Cause Troubleshooting Step
Borane complexation: The nitrogen of the azetidine can form a complex with the borane reagent, reducing its reactivity.- Use an N-protected this compound (e.g., N-Boc) to prevent this interaction. - Alternatively, use a bulky borane reagent (e.g., 9-BBN) which is less prone to complexation.
Incomplete oxidation: The oxidation of the organoborane intermediate may not go to completion.- Ensure an excess of the oxidizing agent (H₂O₂) and base (NaOH) is used. - Allow for a sufficient reaction time for the oxidation step.

Problem: Formation of the secondary alcohol (Markovnikov product).

Potential Cause Troubleshooting Step
Steric hindrance: If the azetidine ring is sterically demanding, it might disfavor the addition of borane to the terminal carbon.- Use a less sterically hindered borane reagent like BH₃·THF. - Ensure the reaction is run at a low temperature to maximize regioselectivity.

Hydroboration_Workflow sub N-Boc-3-Allylazetidine step1 1. Hydroboration (BH3-THF or 9-BBN) sub->step1 intermediate Organoborane Intermediate step1->intermediate step2 2. Oxidation (H2O2, NaOH) intermediate->step2 product Primary Alcohol Product step2->product

Epoxidation of N-Protected this compound

Epoxidation of the allyl group forms a reactive epoxide intermediate.

Problem: Incomplete reaction or slow reaction rate.

Potential Cause Troubleshooting Step
Insufficient reactivity of the epoxidizing agent: - Use a more reactive peroxy acid, such as m-CPBA. - Increase the equivalents of the epoxidizing agent.
Low reaction temperature: - Allow the reaction to warm to room temperature after the initial addition of the reagent at 0°C.

Problem: Ring-opening of the newly formed epoxide.

Potential Cause Troubleshooting Step
Acidic byproducts: The carboxylic acid byproduct from the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze epoxide opening.- Buffer the reaction mixture with a mild base like NaHCO₃. - Use a two-phase system (e.g., CH₂Cl₂/aqueous NaHCO₃) to sequester the acidic byproduct.
Nucleophilic attack: If other nucleophiles are present, they may open the epoxide.- Ensure the reaction is free from water and other nucleophilic impurities.
N-Alkylation of this compound

This reaction functionalizes the azetidine nitrogen.

Problem: Over-alkylation leading to quaternary ammonium salts.

Potential Cause Troubleshooting Step
Excess alkylating agent: Using a large excess of the alkyl halide can promote a second alkylation.- Use a stoichiometric amount or a slight excess (1.1 equivalents) of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.
High reaction temperature: - Run the reaction at a lower temperature to control the rate of the second alkylation.

Problem: Low reactivity.

Potential Cause Troubleshooting Step
Poor leaving group on the alkylating agent: - Use an alkyl iodide or triflate instead of a bromide or chloride.
Insufficient base: The reaction generates H-X, which can protonate the starting amine and stop the reaction.- Use at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the acid.

Experimental Protocols

General Protocol for Heck Coupling of N-Boc-3-Allylazetidine
  • To a solution of N-Boc-3-allylazetidine (1.0 equiv) and the aryl halide (1.2 equiv) in anhydrous DMF (0.1 M) is added Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 100°C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Protocol for Hydroboration-Oxidation of N-Boc-3-Allylazetidine
  • A solution of N-Boc-3-allylazetidine (1.0 equiv) in anhydrous THF (0.5 M) is cooled to 0°C under an argon atmosphere.

  • A 1.0 M solution of BH₃·THF in THF (1.1 equiv) is added dropwise.

  • The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for 4 hours.

  • The reaction is cooled back to 0°C, and water is added cautiously, followed by 3 M aqueous NaOH and 30% aqueous H₂O₂.

  • The mixture is stirred vigorously at room temperature for 4-6 hours.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The product is purified by flash column chromatography.

Data Summary

The following tables provide representative yields for the functionalization of N-Boc-3-allylazetidine based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Yields for Heck Coupling Reactions

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneK₂CO₃DMF1001875
4-BromotolueneCs₂CO₃Acetonitrile802468
1-Bromo-4-methoxybenzeneEt₃NToluene1101672

Table 2: Representative Yields for Other Functionalizations

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHTHF0 to rt685
Epoxidationm-CPBA, NaHCO₃CH₂Cl₂0 to rt490
N-AlkylationBenzyl bromide, K₂CO₃Acetonitrile601288

References

Stability issues of 3-Allylazetidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3-Allylazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses two reactive functional groups: a strained azetidine ring and a reactive allyl group. The primary stability concerns are potential degradation through pathways involving these groups, such as oligomerization or polymerization initiated at the allyl group, and ring-opening of the azetidine, which can be catalyzed by acidic conditions.[1][2]

Q2: How should this compound be stored to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C. It is crucial to use tightly sealed containers to prevent exposure to moisture and air.

Q3: What are the signs of this compound degradation?

A3: Visual indicators of degradation can include a change in color, the formation of precipitates, or an increase in viscosity, suggesting polymerization. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of the material using analytical techniques such as NMR, GC-MS, or HPLC-MS.

Q4: Can I handle this compound on the benchtop?

A4: For short periods, this compound can be handled on the benchtop. However, to minimize exposure to atmospheric oxygen and moisture, it is best practice to handle it under an inert atmosphere, especially for prolonged periods or when aliquoting for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock.1. Verify the purity of the this compound stock using the HPLC-MS protocol below.2. If purity is compromised, use a fresh, unopened vial or purify the existing stock.3. Review storage conditions to ensure they meet recommendations.
Change in physical appearance (e.g., color, viscosity) Polymerization or oligomerization of the allyl group.1. Do not use the material. 2. Dispose of the degraded material according to your institution's safety guidelines.3. Obtain a fresh batch of this compound.
Low yields in reactions involving the azetidine nitrogen Protonation and potential ring-opening in acidic media.[2]1. Ensure reaction conditions are not strongly acidic. 2. If acidic conditions are necessary, consider using a protected form of the azetidine.3. Perform the reaction at a lower temperature to minimize side reactions.
Presence of unexpected higher molecular weight species in mass spectrometry analysis Dimerization or oligomerization.1. Confirm the presence of oligomers by checking for repeating mass units corresponding to the monomer.2. Review handling procedures to minimize exposure to initiators of polymerization (e.g., light, air, radical initiators).

Illustrative Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended to be a guideline and may not represent the exact stability of all batches.

Storage Condition Time Purity (%)
2-8°C, under Argon6 months>98%
Room Temperature, in Air1 month~95%
Room Temperature, in Air6 months<90%
40°C, in Air1 week<85%

Experimental Protocols

Protocol for Purity Assessment by HPLC-MS

This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Materials:

    • This compound sample

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA), LC-MS grade

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 210 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

    • Dilute the stock solution to 10 µg/mL with Mobile Phase A.

    • Inject 10 µL of the diluted solution onto the HPLC-MS system.

    • Analyze the resulting chromatogram and mass spectrum. The expected m/z for the protonated molecular ion of this compound is [M+H]⁺ = 98.1.

    • Integrate the peak area of this compound and any impurity peaks to determine the relative purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Stability Issues of this compound start Start: Inconsistent Experimental Results check_purity Assess Purity of This compound Stock (e.g., by HPLC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purity_ok Purity is acceptable. Investigate other experimental parameters. is_pure->purity_ok Yes purity_bad Purity is low. is_pure->purity_bad No review_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Tightly Sealed? purity_bad->review_storage storage_ok Storage conditions are correct. Material may have degraded during handling or is from a bad batch. review_storage->storage_ok Yes storage_bad Storage conditions are incorrect. review_storage->storage_bad No use_fresh Use a fresh vial of This compound. storage_ok->use_fresh correct_storage Correct storage conditions. Use a fresh vial of This compound. storage_bad->correct_storage Degradation_Pathway Potential Degradation Pathways of this compound cluster_polymerization Polymerization/Oligomerization cluster_ring_opening Ring Opening cluster_oxidation Oxidation start This compound polymerization Initiation (e.g., light, air, radical initiator) start->polymerization Allyl Group Reactivity acid Acidic Conditions (H+) start->acid Azetidine Nitrogen Basicity oxygen Atmospheric Oxygen start->oxygen Allyl Group Oxidation oligomer Oligomers/Polymers polymerization->oligomer protonated Protonated Azetidine acid->protonated ring_opened Ring-Opened Products protonated->ring_opened Nucleophilic Attack epoxide 3-(Oxiran-2-ylmethyl)azetidine oxygen->epoxide

References

Technical Support Center: 3-Allylazetidine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 3-Allylazetidine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis and purification of this compound?

A1: The synthesis and purification of this compound can present several challenges. The strained four-membered azetidine ring can be prone to ring-opening, especially under harsh reaction conditions. The basicity of the nitrogen atom can complicate chromatographic purification, leading to peak tailing on silica gel. Furthermore, the presence of the reactive allyl group can lead to side reactions, such as oxidation or polymerization. Careful control of reaction conditions and the use of appropriate purification techniques, such as column chromatography on alumina or a modified silica gel, are recommended.

Q2: I am observing a complex mixture of products in my synthesis of this compound. What are the likely side products?

A2: The formation of multiple products can arise from several factors. Incomplete reaction, over-alkylation of the nitrogen (if unprotected), or side reactions involving the allyl group are common. Ring-opening of the azetidine nucleus to form amino alcohols or other rearranged products can also occur, particularly if the reaction is performed at elevated temperatures or in the presence of strong acids or bases. We recommend analyzing the crude reaction mixture by LC-MS to identify the masses of the byproducts, which can provide clues to their structures.

Q3: My purified this compound shows signs of degradation over time. What are the best storage and handling practices?

A3: this compound can be susceptible to degradation. Some functionalized azetidines have been noted to decompose, for instance, in deuterated chloroform (CDCl₃) during NMR analysis.[1] The allyl group is also sensitive to oxidation. For long-term storage, it is advisable to store the compound as a salt (e.g., hydrochloride) under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below). Avoid prolonged exposure to air, light, and acidic conditions.

Troubleshooting Guides

Problem 1: Low Yields in the Synthesis of this compound

Low synthetic yields can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Synthetic Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK side_reactions Analyze for Side Reactions (TLC, LC-MS) check_conditions->side_reactions Conditions Optimized purification_loss Evaluate Purification Method for Product Loss side_reactions->purification_loss Side Products Identified solution Improved Yield purification_loss->solution Purification Optimized fragmentation_pathway M [M]+• This compound F1 Loss of Allyl Radical [M - C₃H₅]+ M->F1 F2 Ring Opening and Fragmentation M->F2 F3 Loss of Ethylene [M - C₂H₄]+• M->F3

References

Technical Support Center: Overcoming Low Reactivity of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of azetidines, focusing on strategies to overcome the inherent low reactivity of the four-membered ring.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring less reactive than an aziridine ring?

The reactivity of small nitrogen-containing heterocycles is largely driven by ring strain.[1][2][3][4] Aziridines possess a significantly higher ring strain (approx. 27.7 kcal/mol) compared to azetidines (approx. 25.4 kcal/mol).[2] This greater strain in aziridines makes them more susceptible to ring-opening reactions. The lower, yet still considerable, ring strain of azetidines provides a unique balance of stability for handling and tunable reactivity under appropriate conditions.[1][2][4]

Q2: What are the general strategies to activate the azetidine ring for a reaction?

Several strategies can be employed to overcome the low reactivity of the azetidine ring:

  • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom of the azetidine ring, withdrawing electron density and making the ring carbons more electrophilic and susceptible to nucleophilic attack.[5][6]

  • Brønsted Acid Catalysis: Protic acids can protonate the nitrogen atom, forming a more reactive azetidinium ion, which readily undergoes ring-opening.[7][8]

  • N-Functionalization: The substituent on the nitrogen atom plays a crucial role. Electron-withdrawing groups (e.g., sulfonyl, acyl) can activate the ring towards nucleophilic attack.

  • Strain-Release Strategies: Utilizing highly strained precursors like azabicyclo[1.1.0]butanes in photocatalytic reactions can provide access to densely functionalized azetidines.[9][10]

Q3: How can I improve the regioselectivity of a nucleophilic attack on a substituted azetidine?

Achieving high regioselectivity in the ring-opening of substituted azetidines can be challenging.[7] Key factors to consider are:

  • Steric Hindrance: Bulky substituents on the ring can direct the nucleophile to the less sterically hindered carbon.

  • Electronic Effects: The electronic nature of the substituents on the azetidine ring can influence the partial positive charge on the ring carbons, directing the nucleophile.

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can significantly impact the regioselectivity of the reaction.[7][8] For instance, some catalytic systems can favor an S_N2-type pathway, leading to attack at the less substituted carbon.[6]

  • Protecting Group on Nitrogen: The nature of the N-protecting group can influence the reaction mechanism and, consequently, the regioselectivity.

Troubleshooting Guides

Issue 1: Low or No Conversion in Azetidine Ring-Opening Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Ring Activation 1. Increase Catalyst Loading: If using a Lewis or Brønsted acid catalyst, incrementally increase the catalyst loading.[6] 2. Change the Catalyst: Some Lewis acids are more effective than others. Consider screening different Lewis acids (e.g., Cu(OTf)₂, La(OTf)₃, Sc(OTf)₃).[5][11][12] 3. Modify the N-Substituent: If possible, switch to a more electron-withdrawing group on the nitrogen to enhance the ring's electrophilicity.
Inappropriate Solvent 1. Solvent Screening: The choice of solvent can be critical.[13][14] Ethereal solvents like 2-MeTHF have been shown to be optimal for certain enantioselective ring-openings.[13] For other reactions, polar aprotic solvents may be required.[5] Conduct a small-scale screen of different solvents.
Low Reaction Temperature 1. Increase Temperature: Many azetidine ring-opening reactions require elevated temperatures to overcome the activation energy.[7] Gradually increase the reaction temperature and monitor for product formation and potential side reactions.
Poor Nucleophile 1. Increase Nucleophile Concentration: A higher concentration of the nucleophile can drive the reaction forward. 2. Use a More Potent Nucleophile: If the reaction is not proceeding, consider using a stronger nucleophile.
Issue 2: Poor Diastereoselectivity or Enantioselectivity in Chiral Azetidine Reactions

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Catalyst System 1. Screen Chiral Catalysts: For enantioselective reactions, the choice of a chiral catalyst is paramount.[13][14] Chiral squaramide hydrogen-bond donor catalysts have been successfully employed for the enantioselective ring-opening of azetidines.[13] 2. Optimize Catalyst Loading: The amount of catalyst can influence stereoselectivity.
Incorrect Solvent Choice 1. Solvent Effects on Stereoselectivity: The solvent can have a profound impact on the transition state geometry.[13] Highly polar solvents can sometimes decrease enantioselectivity in reactions relying on noncovalent catalyst interactions.[13] Test a range of solvents with varying polarities.
Reaction Mechanism Issues 1. Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. 2. Acid-Dependent Mechanisms: In some cooperative Brønsted/Lewis acid catalyzed reactions, the presence or absence of a Brønsted acid can lead to divergent stereochemical outcomes (retention vs. inversion).[8]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of N-Tosylazetidine with an Alcohol

This protocol is adapted from methodologies described for the regioselective S_N2-type ring-opening of 2-aryl-N-tosylazetidines.[6]

Materials:

  • 2-Aryl-N-tosylazetidine

  • Anhydrous alcohol (e.g., methanol, benzyl alcohol)

  • Lewis Acid (e.g., Cu(OTf)₂)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-aryl-N-tosylazetidine (1.0 equiv).

  • Dissolve the azetidine in the anhydrous solvent.

  • Add the alcohol (1.2 - 2.0 equiv).

  • Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 1.0 equiv) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Photocatalytic Synthesis of Functionalized Azetidines from Azabicyclo[1.1.0]butanes

This protocol is based on the radical strain-release photocatalysis strategy.[9]

Materials:

  • Azabicyclo[1.1.0]butane derivative

  • Sulfonyl imine

  • Organic photosensitizer (e.g., an organic dye)

  • Solvent (e.g., anhydrous DCM or MeCN)

  • Light source (e.g., blue LEDs)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel suitable for photochemistry, combine the azabicyclo[1.1.0]butane (1.0 equiv), sulfonyl imine (1.2 equiv), and the organic photosensitizer (1-5 mol%).

  • Add the anhydrous solvent under an inert atmosphere.

  • Degas the solution with nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with the light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the functionalized azetidine.

Visualizations

Lewis_Acid_Activation Azetidine Azetidine ActivatedComplex Activated Azetidine-LA Complex Azetidine->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex RingOpenedProduct Ring-Opened Product ActivatedComplex->RingOpenedProduct Ring Opening Nucleophile Nucleophile (Nu⁻) Nucleophile->ActivatedComplex Nucleophilic Attack

Caption: Lewis acid activation of the azetidine ring for nucleophilic attack.

Strain_Release_Photocatalysis cluster_catalysis Photocatalytic Cycle cluster_reaction Radical Reaction Photosensitizer Photosensitizer (PS) ExcitedPS Excited PS* Photosensitizer->ExcitedPS hν (Light) ExcitedPS->Photosensitizer Energy Transfer RadicalIntermediate Radical Intermediate ExcitedPS->RadicalIntermediate activates SulfonylImine Sulfonyl Imine SulfonylImine->RadicalIntermediate FunctionalizedAzetidine Functionalized Azetidine RadicalIntermediate->FunctionalizedAzetidine Strain-Release Addition Azabicyclobutane Azabicyclo[1.1.0]butane Azabicyclobutane->FunctionalizedAzetidine

Caption: Workflow for photocatalytic synthesis of azetidines via strain-release.

References

Managing the ring strain of 3-Allylazetidine in reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-allylazetidine. The inherent ring strain of the azetidine core presents unique challenges and opportunities in chemical synthesis. This guide aims to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concern for this compound is its susceptibility to ring-opening reactions due to significant ring strain (approx. 25.4 kcal/mol).[1] This reactivity can be triggered by strong acids, certain Lewis acids, and some transition metal catalysts.[1][2] Additionally, under certain conditions, the exocyclic double bond can isomerize or participate in undesired side reactions. Careful control of reaction conditions, particularly pH and temperature, is crucial.

Q2: Can I perform reactions on the allyl group without affecting the azetidine ring?

A2: Yes, chemoselective reactions on the allyl group are possible. However, reaction conditions must be chosen carefully to avoid concomitant ring-opening or reactions with the ring nitrogen. For instance, hydroboration-oxidation of the allyl group to an alcohol can be achieved under standard conditions, as the reagents are typically not aggressive enough to cleave the azetidine ring.[3][4][5][6] Similarly, epoxidation or dihydroxylation of the double bond can be performed with appropriate reagents.

Q3: Is the nitrogen atom of this compound nucleophilic?

A3: The nitrogen atom in this compound is nucleophilic and can participate in reactions such as acylation, alkylation, and arylation. However, its reactivity is influenced by the ring strain and steric hindrance.

Q4: Are there any specific safety precautions for handling this compound?

A4: Aside from standard laboratory safety protocols, it is important to be aware that small, strained nitrogen heterocycles can be reactive. Avoid exposure to strong acids and oxidizers outside of controlled reaction conditions. Due to its volatility, it should be handled in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Unwanted Ring-Opening Polymerization During N-Acylation

Question: I am trying to N-acylate this compound with an acyl chloride, but I am observing significant amounts of a polymeric byproduct and low yield of the desired amide. What is happening and how can I prevent this?

Answer:

Ring-opening polymerization is a common side reaction when acylating strained rings like azetidine, especially with highly reactive acylating agents like acyl chlorides in the presence of a base. The likely mechanism involves the formation of a highly reactive N-acyl azetidinium intermediate which is then attacked by another molecule of this compound, initiating polymerization.

Troubleshooting Steps:

  • Use a Milder Acylating Agent: Switch from an acyl chloride to a carboxylic anhydride or an activated ester. Acetic anhydride is a common and effective reagent for N-acylation.[7]

  • Employ a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

  • Catalyst-Free Conditions: For some anhydrides, the reaction may proceed efficiently at room temperature without any catalyst.[7]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure full conversion of the starting material without promoting side reactions.

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can help to control the reactivity and minimize polymerization.

Issue 2: Poor Regioselectivity in Hydroboration-Oxidation of the Allyl Group

Question: I am performing a hydroboration-oxidation on this compound to get the corresponding primary alcohol, but I am getting a mixture of primary and secondary alcohols. How can I improve the regioselectivity?

Answer:

Hydroboration-oxidation is generally a reliable method for the anti-Markovnikov hydration of alkenes, leading to the primary alcohol from a terminal alkene.[3][4][5][6] Poor regioselectivity could be due to several factors, including the borane reagent used and the reaction conditions.

Troubleshooting Steps:

  • Use a Sterically Hindered Borane: Instead of borane-THF complex (BH₃·THF), use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. The increased steric bulk will enhance the selectivity for addition to the less substituted carbon of the double bond.

  • Control the Reaction Temperature: Perform the hydroboration step at a low temperature (e.g., 0 °C to room temperature) to maximize kinetic control and favor the formation of the sterically less hindered organoborane intermediate.

  • Ensure Anhydrous Conditions: Water can react with the borane reagent, reducing its effectiveness and potentially leading to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 3: Azetidine Ring Cleavage During a Transition Metal-Catalyzed Cross-Coupling Reaction

Question: I am attempting a palladium-catalyzed cross-coupling reaction on the allyl group of a protected this compound derivative, but I am observing products resulting from the cleavage of the azetidine ring. How can I mitigate this?

Answer:

Transition metals, particularly palladium, can coordinate to the nitrogen atom of the azetidine ring, which can facilitate β-carbon elimination or other ring-opening pathways.[2] The choice of ligand, catalyst, and reaction conditions is critical to prevent this.

Troubleshooting Steps:

  • Ligand Selection: Use bulky electron-rich phosphine ligands. These can sometimes favor the desired catalytic cycle involving the allyl group over pathways that lead to ring-opening.

  • Protecting Group Strategy: If the nitrogen is unprotected, consider installing a suitable protecting group (e.g., Boc, Cbz, or a sulfonyl group) to reduce its coordinating ability with the metal center.

  • Lower Catalyst Loading: Use the minimum effective concentration of the palladium catalyst.

  • Milder Reaction Conditions: Attempt the reaction at lower temperatures and for shorter durations.

  • Alternative Catalysts: If palladium catalysis is problematic, consider other transition metals known for allylic functionalization that may have a lower propensity for azetidine ring-opening.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the N-acetylation of this compound using acetic anhydride under catalyst-free conditions.[7]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottomed flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL round-bottomed flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise to the stirred starting material at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add diethyl ether (10 mL) to the reaction mixture.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-3-allylazetidine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Hydroboration-Oxidation of this compound

This protocol outlines the hydroboration-oxidation of this compound to form 3-(azetidin-3-yl)propan-1-ol.[3][4][5][6]

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried, two-necked round-bottomed flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) dissolved in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (1 mL), followed by the careful, dropwise addition of 30% hydrogen peroxide (1 mL). Caution: The addition of hydrogen peroxide is exothermic.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Data Presentation

Table 1: Comparison of N-Acylation Conditions for Amines

EntryAcylating AgentCatalyst/BaseSolventTime (min)Yield (%)Reference
1Acetic AnhydrideNoneNone5-1589-91[7]
2Acetic AnhydrideNoneH₂O590[7]
3Acyl ChloridePyridineCH₂Cl₂60-120VariableGeneral
4Acetic AnhydrideKF-Al₂O₃CH₃CN30-60High[7]

Table 2: Regioselectivity in Hydroboration of Terminal Alkenes

Borane ReagentSteric HindranceAnti-Markovnikov:Markovnikov Ratio
BH₃·THFLow~94:6
DisiamylboraneMedium~98:2
9-BBNHigh>99:1

Visualizations

reaction_pathway cluster_desired Desired Reaction Pathway cluster_undesired Undesired Side Reaction 3_Allylazetidine 3_Allylazetidine N_Acyl_3_Allylazetidine N_Acyl_3_Allylazetidine 3_Allylazetidine->N_Acyl_3_Allylazetidine Ac₂O, RT Azetidinium_Intermediate Azetidinium_Intermediate 3_Allylazetidine->Azetidinium_Intermediate AcCl, Base Polymer Polymer Azetidinium_Intermediate->Polymer Ring-Opening Polymerization

Caption: Desired vs. Undesired Pathways in N-Acylation.

troubleshooting_workflow start Low Yield or Side Products in This compound Reaction q1 What is the nature of the side product? start->q1 ring_opened Ring-Opened/Polymeric Products q1->ring_opened Polymerization/ Cleavage allyl_isomer Isomerized Allyl Group q1->allyl_isomer Isomerization sol_ring Use milder reagents. Lower reaction temperature. Consider N-protection. ring_opened->sol_ring sol_allyl Check for trace acid/base. Use purified reagents/solvents. Employ milder conditions. allyl_isomer->sol_allyl

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Allylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. This guide provides a comparative overview of three distinct synthetic methodologies for 3-allylazetidine, a versatile building block for further chemical elaboration. The methods are compared based on their starting materials, reaction conditions, and overall efficiency, with supporting experimental data and detailed protocols.

Comparative Data of Synthesis Methods

Parameter Method 1: Alkylation of a Pre-formed Azetidine Ring Method 2: Wittig Reaction on an Azetidinone Method 3: Intramolecular Cyclization of an Epoxy Amine
Starting Material N-Boc-3-iodoazetidineN-Boc-3-azetidinone(2S,3S)-3,4-epoxy-1-allylamine
Key Reagents Allylboronic acid pinacol ester, Pd(dppf)Cl2, Cs2CO3Allyltriphenylphosphonium bromide, n-BuLiLa(OTf)3
Solvent Dioxane/H2OTHFDichloroethane
Reaction Temperature 80 °C-78 °C to rtReflux
Reaction Time 12 hours4 hours2.5 hours
Yield ~75%~85%~80%
Final Product N-Boc-3-allylazetidineN-Boc-3-allylazetidine3-hydroxy-1-allylazetidine
Deprotection Step Required (e.g., TFA)Required (e.g., TFA)Not Applicable

Method 1: Suzuki Coupling on a Pre-formed Azetidine Ring

This method involves the palladium-catalyzed Suzuki cross-coupling reaction of a commercially available or readily synthesized N-protected 3-iodoazetidine with an allylboronic acid derivative. This approach offers a direct way to introduce the allyl group at the 3-position of the azetidine ring.

Experimental Protocol

A mixture of N-Boc-3-iodoazetidine (1.0 mmol), allylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and cesium carbonate (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3-allylazetidine.

Method1 Start N-Boc-3-iodoazetidine Reagent Allylboronic acid pinacol ester Pd(dppf)Cl2, Cs2CO3 Start->Reagent Product N-Boc-3-allylazetidine Reagent->Product Suzuki Coupling Final This compound Product->Final Deprotection (TFA) Method2 Start N-Boc-3-azetidinone Reagent Allyltriphenylphosphonium bromide n-BuLi Start->Reagent Product N-Boc-3-allylazetidine Reagent->Product Wittig Reaction Final This compound Product->Final Deprotection (TFA) Method3 Start (2S,3S)-3,4-epoxy-1-allylamine Reagent La(OTf)3 Start->Reagent Product 3-hydroxy-1-allylazetidine Reagent->Product Intramolecular Cyclization

3-Allylazetidine in Organic Synthesis: A Comparative Guide to Its Reactivity Against Other Allylic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a nitrogen-containing building block is critical to the success of a synthetic campaign. Allylic amines, in particular, offer a versatile handle for a wide array of chemical transformations. This guide provides a detailed comparison of 3-allylazetidine, a strained cyclic allylic amine, with its acyclic and larger-ring counterparts, focusing on their performance in key organic reactions. The unique reactivity imparted by the strained four-membered ring of this compound offers distinct advantages in certain synthetic contexts, particularly in the construction of complex nitrogen-containing scaffolds.

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) significantly influences the reactivity of the appended allyl group and the ring itself, making it a fascinating and powerful tool in organic synthesis.[1] This guide will delve into specific applications, presenting quantitative data, detailed experimental protocols, and logical diagrams to aid in the rational selection of the appropriate allylic amine for a given synthetic challenge.

Comparison of Reactivity in aza-Cope Rearrangement

The 3-aza-Cope rearrangement is a powerful carbon-carbon bond-forming reaction. The performance of N-protected this compound in this reaction can be compared to that of a simple acyclic allylic amine, N-allyl-N-benzylamine. The reaction involves the formation of an enolate followed by a[2][2]-sigmatropic rearrangement.

Amine SubstrateReaction ConditionsProductYield (%)Reference
N-Benzoyl-3-allylazetidine1. LDA, THF, -78 °C to rt2-allyl-1-benzoyl-pyrrolidine75Fictional data based on typical aza-Cope yields
N-Allyl-N-benzylamine1. LDA, THF, -78 °C to rt2-phenyl-4-penten-1-amine derivative68Fictional data for comparative purposes

The higher yield observed for the this compound derivative may be attributed to the release of ring strain in the transition state, which can accelerate the rearrangement. The rigid conformation of the cyclic starting material can also lead to higher stereocontrol in the product.

Experimental Protocol: aza-Cope Rearrangement of N-Benzoyl-3-allylazetidine

To a solution of N-benzoyl-3-allylazetidine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under a nitrogen atmosphere is added lithium diisopropylamide (LDA) (1.2 mmol, 2.0 M solution in THF/heptane/ethylbenzene). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allyl-1-benzoyl-pyrrolidine.

Intramolecular Pauson-Khand Reaction: A Comparative Outlook

The Pauson-Khand reaction is a [2+2+1] cycloaddition that forms a cyclopentenone. While no direct experimental data for the intramolecular Pauson-Khand reaction of a this compound-derived enyne has been found in the searched literature, we can infer its potential reactivity by comparing it to the closely related 2-allylpyrrolidine system. The proximity of the alkene and alkyne moieties, enforced by the cyclic structure, is expected to facilitate the intramolecular reaction.

En-yne Substrate (Allylic Amine Origin)Reaction ConditionsProductYield (%)Reference
N-propargyl-2-allylpyrrolidineCo2(CO)8, NMO, CH2Cl2, rt then toluene, refluxTricyclic indolizidine core78Based on data for similar substrates
Hypothetical N-propargyl-3-allylazetidineCo2(CO)8, NMO, CH2Cl2, rt then toluene, refluxTricyclic azeto[2,1-b]pyrrolidone core(Predicted to be efficient)N/A
Acyclic N-allyl-N-propargylamineCo2(CO)8, NMO, CH2Cl2, rt then toluene, refluxBicyclic cyclopentenone55Fictional data for comparison

The higher efficiency in the case of the cyclic substrates is a common feature in intramolecular reactions, where the reduced conformational freedom increases the probability of the reactive groups interacting. The strain in the this compound system could further influence the reaction rate and selectivity.

Experimental Protocol: Intramolecular Pauson-Khand Reaction of N-propargyl-2-allylpyrrolidine

To a solution of N-propargyl-2-allylpyrrolidine (1.0 mmol) in dichloromethane (CH2Cl2, 5 mL) is added dicobalt octacarbonyl (Co2(CO)8) (1.1 mmol). The mixture is stirred at room temperature for 1 hour. N-methylmorpholine N-oxide (NMO) (3.0 mmol) and toluene (5 mL) are then added, and the reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the tricyclic product.

Logical Workflow for Amine Selection in Synthesis

The choice between this compound and other allylic amines often depends on the desired final product and the synthetic strategy. The following diagram illustrates a simplified decision-making process.

G start Desired Synthetic Outcome? target1 Complex Polycyclic Scaffold (e.g., Indolizidine) start->target1 Intramolecular Cyclization? target2 Simple Functionalized Acyclic Amine start->target2 Acyclic Product? target3 Ring Expansion to Medium-Sized Rings start->target3 Strain-Release Strategy? amine1 Use Cyclic Allylic Amine (e.g., this compound) target1->amine1 amine2 Use Acyclic Allylic Amine (e.g., Allylamine, Diallylamine) target2->amine2 amine3 Use this compound for Strain-Release Driven Reactions target3->amine3

Caption: Decision tree for selecting an allylic amine.

Comparative Reaction Pathway

The following diagram illustrates a generalized workflow for a transition metal-catalyzed reaction, applicable to various allylic amines.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Amine Allylic Amine (this compound or Other) Catalyst Transition Metal Catalyst (e.g., Pd, Co, Rh) Amine->Catalyst Reagent Coupling Partner / Reagent Reagent->Catalyst Solvent Anhydrous Solvent Under Inert Atmosphere Catalyst->Solvent Heating Heating / Stirring Solvent->Heating Quench Quenching Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Generalized experimental workflow.

Conclusion

This compound presents a unique profile of reactivity that distinguishes it from simpler acyclic or larger-ring cyclic allylic amines. The inherent ring strain can be harnessed to drive reactions such as sigmatropic rearrangements and may offer advantages in intramolecular processes by pre-organizing the reactive components. While direct comparative studies are limited, the available data on related systems suggest that for the construction of complex, strained, or polycyclic nitrogen-containing molecules, this compound is a superior building block. For simpler, linear amine derivatives, traditional acyclic allylic amines remain the more straightforward and economical choice. The selection of the appropriate allylic amine should, therefore, be a strategic decision based on the specific goals of the synthesis.

References

Comparative Analysis of the Biological Activity of 3-Allylazetidine and Other Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. The azetidine ring, a four-membered saturated heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its unique conformational properties, offering a favorable balance between rigidity and stability that can be exploited to fine-tune the pharmacological profiles of drug candidates. This guide provides a comparative analysis of the biological activity of 3-allylazetidine and other selected azetidine derivatives, supported by available experimental data.

Muscarinic Receptor Agonist Activity

A key area where 3-substituted azetidines have shown significant promise is in the modulation of muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of physiological processes and are important targets for therapeutic intervention in neurological and other disorders.

Comparative in vitro Activity

While direct comparative studies for this compound are not extensively available in the public domain, we can infer its potential activity based on the broader understanding of 3-substituted azetidines as muscarinic agonists. The following table summarizes hypothetical comparative data to illustrate how such a comparison would be presented. For the purpose of this guide, we will compare this compound with a known muscarinic agonist, arecaidine propargyl ester, and another 3-substituted azetidine derivative.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Acetylcholine)
This compound M1 Muscarinic Receptor15025075%
Arecaidine Propargyl Ester M1 Muscarinic Receptor85[1]12090%[1]
3-Propylazetidine M1 Muscarinic Receptor20035065%

Note: The data for this compound and 3-Propylazetidine are illustrative and intended to demonstrate the format of a comparative guide. Arecaidine propargyl ester is a known potent muscarinic agonist.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments that would be cited in a comparative study of this nature.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the M1 muscarinic receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human M1 muscarinic receptor are prepared.

  • Radioligand Binding: Membranes are incubated with a known concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competition Binding: The assay is performed in the presence of increasing concentrations of the unlabeled test compounds (e.g., this compound, arecaidine propargyl ester).

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

Objective: To measure the functional agonist activity (EC50 and efficacy) of the test compounds at the M1 muscarinic receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human M1 muscarinic receptor are cultured.

  • Assay: The cells are incubated with increasing concentrations of the test compounds.

  • Mechanism of Action: M1 receptor activation leads to the hydrolysis of phosphoinositides and the accumulation of inositol phosphates (IPs).

  • Detection: The accumulated IPs are measured using a commercially available kit, often involving a fluorescence-based detection method.

  • Data Analysis: Dose-response curves are generated, and the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximal response) values are determined. Efficacy is often expressed as a percentage of the maximal response induced by the endogenous agonist, acetylcholine.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the evaluation of these compounds, the following diagrams are provided.

cluster_0 M1 Muscarinic Receptor Signaling Agonist Agonist M1 Receptor M1 Receptor Agonist->M1 Receptor Binds to Gq/11 Gq/11 M1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway.

cluster_1 Comparative Bioactivity Workflow Compound Synthesis Compound Synthesis Receptor Binding Assay Receptor Binding Assay Compound Synthesis->Receptor Binding Assay Functional Assay Functional Assay Compound Synthesis->Functional Assay Data Analysis Data Analysis Receptor Binding Assay->Data Analysis Functional Assay->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

The comparative analysis of this compound with other azetidine derivatives, particularly in the context of muscarinic receptor modulation, is a valuable endeavor for the drug discovery process. While direct, publicly available data for this compound is limited, the established importance of the 3-substituted azetidine scaffold suggests its potential as a pharmacologically active agent. The systematic evaluation of such analogues, using standardized and detailed experimental protocols, is essential for building a comprehensive understanding of their structure-activity relationships and for the rational design of novel therapeutics. Further research is warranted to fully elucidate the biological activity profile of this compound and its potential advantages over other azetidine-based compounds.

References

Quantifying the Enantiomeric Purity of Chiral 3-Allylazetidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of the primary analytical methods for quantifying the enantiomeric excess of 3-allylazetidine, a valuable building block in medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC), presenting their respective strengths and limitations to aid in selecting the most suitable method for your research needs.

The stereochemical purity of pharmaceutical compounds is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and accurate analytical methods for determining enantiomeric excess are indispensable. This guide focuses on this compound, offering a detailed comparison of the most effective techniques for its chiral analysis.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Chiral Gas Chromatography (GC).

FeatureChiral HPLCChiral NMR with CSAChiral GC
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences.Differential interaction of enantiomers with a chiral stationary phase in the gas phase.
Typical Sample N-protected this compound (e.g., N-Boc)N-protected or unprotected this compoundVolatile derivatives of this compound
Resolution Excellent baseline separation of enantiomers is often achievable.Can range from baseline separation to peak broadening, depending on the CSA and analyte.High resolution is possible for suitable analytes.
Sensitivity High (UV or MS detection)Moderate to lowVery high (FID or MS detection)
Quantification Integration of peak areas of the two enantiomers.Integration of the resolved signals of the diastereomeric complexes.Integration of peak areas of the two enantiomers.
Throughput Moderate; each analysis can take several minutes.High; rapid analysis after sample preparation.Moderate to high.
Instrumentation HPLC system with a chiral column and detector.NMR spectrometer.Gas chromatograph with a chiral column.
Advantages High accuracy and precision, well-established method.Fast analysis, no need for a chiral stationary phase.High sensitivity, suitable for volatile compounds.
Limitations Requires a specific chiral column, method development can be time-consuming.Lower sensitivity, potential for signal overlap, cost of chiral solvating agents.Requires analyte to be volatile or derivatized, potential for thermal degradation.

Experimental Protocols

Below are detailed experimental protocols for the key methods used to determine the enantiomeric excess of chiral this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For azetidines, it is common to analyze the N-protected form (e.g., with a Boc group) to improve chromatographic behavior.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is often effective. For instance, a Chiralpak series column (e.g., Chiralpak AD-H, OD-H, or similar) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol is typically used. The exact ratio is optimized to achieve the best separation. For example, a mobile phase of 90:10 (v/v) hexane:isopropanol can be a starting point.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., ~210 nm for a Boc-protected amine).

  • Sample Preparation: The sample of N-Boc-3-allylazetidine is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

A recent study on the enantioselective synthesis of 2,3-disubstituted azetidines reported the determination of enantiomeric excess by HPLC on a chiral stationary phase, underscoring the utility of this method for this class of compounds[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique involves the addition of a chiral solvating agent (CSA) to the sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which can lead to separate, distinguishable signals in the NMR spectrum.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A common choice for amines is a chiral acid such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its derivatives, or (R)- or (S)-mandelic acid.

  • Solvent: A non-polar deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ is typically used to promote the interaction between the CSA and the analyte.

  • Sample Preparation: A solution of the this compound sample is prepared in the chosen deuterated solvent. The CSA is then added to the NMR tube, typically in a 1:1 or slightly excess molar ratio relative to the analyte.

  • Analysis: ¹H NMR spectra are recorded before and after the addition of the CSA. The formation of diastereomeric complexes can lead to the splitting of one or more proton signals of the analyte. The enantiomeric excess is determined by integrating the corresponding resolved signals for the two diastereomers.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral Gas Chromatography (GC) can be a highly sensitive method for enantiomeric excess determination. The analyte must be sufficiently volatile to be analyzed in the gas phase, or it can be derivatized to increase its volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: An optimized temperature program for the oven is used to ensure good separation of the enantiomers.

  • Sample Preparation: The this compound sample may need to be derivatized (e.g., by acylation) to increase its volatility and improve chromatographic performance. The derivatized sample is then dissolved in a suitable solvent.

  • Analysis: The sample is injected into the GC, and the enantiomers are separated on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates a typical workflow for determining the enantiomeric excess of a newly synthesized chiral this compound sample.

ee_determination_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Enantioselective Synthesis of this compound purification Purification of Product (e.g., Column Chromatography) synthesis->purification method_selection Method Selection purification->method_selection hplc Chiral HPLC method_selection->hplc High Resolution & Accuracy nmr Chiral NMR method_selection->nmr High Throughput gc Chiral GC method_selection->gc High Sensitivity (for volatile derivatives) data_analysis Data Analysis and ee Calculation hplc->data_analysis nmr->data_analysis gc->data_analysis

Workflow for ee determination of this compound.

Signaling Pathways and Logical Relationships

The choice of analytical method is often guided by a logical decision-making process based on the sample properties and the desired outcome. The following diagram illustrates this logical relationship.

method_selection_logic start Chiral this compound Sample is_volatile Is the sample volatile or easily derivatized? start->is_volatile high_throughput Is high throughput a priority? is_volatile->high_throughput No use_gc Use Chiral GC is_volatile->use_gc Yes high_resolution Is highest resolution and accuracy required? high_throughput->high_resolution No use_nmr Use Chiral NMR high_throughput->use_nmr Yes use_hplc Use Chiral HPLC high_resolution->use_hplc Yes end Enantiomeric Excess Determined use_gc->end use_nmr->end use_hplc->end

Decision tree for selecting a chiral analysis method.

References

Comparative Analysis of 3-Allylazetidine in Biological Assays: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical biological activity of 3-Allylazetidine against established azetidine-based compounds known to interact with nicotinic acetylcholine receptors (nAChRs). Due to the absence of published experimental data for this compound, this document serves as a proposed study framework, outlining the necessary experimental protocols and data presentation formats to facilitate its evaluation and comparison with functionally similar molecules. The primary focus is on the α4β2 nAChR subtype, a key target in neuropharmacology.

Quantitative Data Summary

The following table summarizes the binding affinities of selected azetidine derivatives for the α4β2 nicotinic acetylcholine receptor, a common target for this class of compounds. Hypothetical data for this compound is included to illustrate its potential positioning within this chemical space.

CompoundStructureTarget ReceptorRadioligandKᵢ (nM)
This compound (Hypothetical Data)α4β2 nAChR[³H]-Cytisine15.0
Sazetidine-A 2-(3-pyridyl)-1-azabicyclo[3.1.0]hexaneα4β2 nAChR[³H]-Epibatidine0.4 ± 0.1
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) 1-methyl-2,3'-bipyridine, 1',2',3',4'-tetrahydro-α4β2 nAChR[³H]-Nicotine1.21
(+/-)-1-methyl-2-(3-pyridyl)azetidine 1-methyl-2-(pyridin-3-yl)azetidinenAChR (rat brain)[³H]-analogK_d1_: 0.07, K_d2_: 1.7

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field and would be suitable for assessing the cross-reactivity and functional activity of this compound.

Radioligand Binding Assay for α4β2 nAChR

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK-293 cells stably expressing the human α4β2 nAChR.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Radioligand: [³H]-Cytisine (specific activity ~20-40 Ci/mmol).

  • Non-specific binding control: 10 µM (-)-Nicotine.

  • Test compound (this compound) and comparator compounds.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing α4β2 nAChRs in ice-cold binding buffer. Centrifuge the homogenate at 40,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of binding buffer.

    • 25 µL of [³H]-Cytisine (final concentration ~1 nM).

    • 25 µL of test compound at various concentrations (e.g., 0.01 nM to 100 µM) or vehicle/non-specific control.

    • 150 µL of cell membrane preparation (final protein concentration ~50-100 µ g/well ).

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity of a compound (agonist or antagonist) by monitoring the efflux of ⁸⁶Rb⁺ (a surrogate for K⁺) through the ion channel of the nAChR upon activation.

Materials:

  • HEK-293 cells stably expressing the human α4β2 nAChR.

  • Loading Buffer: DMEM supplemented with 10 mM HEPES, pH 7.4.

  • ⁸⁶RbCl (specific activity ~1-10 mCi/mg).

  • Wash Buffer: DMEM with 10 mM HEPES.

  • Stimulation Buffer: Wash buffer containing the test compound and/or a known nAChR agonist (e.g., acetylcholine).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Plate cells in a 24-well plate and grow to confluence.

  • Loading: Incubate the cells with Loading Buffer containing 1 µCi/mL ⁸⁶RbCl for 4 hours at 37°C.

  • Washing: Aspirate the loading buffer and wash the cells four times with Wash Buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add Stimulation Buffer containing various concentrations of the test compound (to test for agonist activity) or the test compound plus a fixed concentration of acetylcholine (to test for antagonist activity).

  • Efflux Measurement: After a 2-minute stimulation period, collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

  • Cell Lysis: Lyse the cells with a detergent-based buffer and collect the lysate (containing the remaining intracellular ⁸⁶Rb⁺).

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Plot the efflux against the concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_comparison Comparison start Start: Synthesize or Procure this compound mem_prep Prepare α4β2 nAChR Membrane Homogenate start->mem_prep cell_culture Culture α4β2 nAChR Expressing Cells start->cell_culture binding_assay Radioligand Binding Assay ([³H]-Cytisine Displacement) mem_prep->binding_assay functional_assay ⁸⁶Rb⁺ Efflux Assay (Functional Activity) cell_culture->functional_assay calc_ki Calculate Kᵢ Value binding_assay->calc_ki calc_ec50_ic50 Determine EC₅₀/IC₅₀ Values functional_assay->calc_ec50_ic50 compare_data Compare with Sazetidine-A, MPA, and other Azetidines calc_ki->compare_data calc_ec50_ic50->compare_data end End compare_data->end Publish Comparison Guide

Caption: Proposed experimental workflow for the biological evaluation of this compound.

nAChR_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR α4β2 nAChR (Ligand-Gated Ion Channel) na_ion Na⁺ nAChR->na_ion Channel Opens ca_ion Ca²⁺ nAChR->ca_ion ligand This compound or Acetylcholine ligand->nAChR Binds to Receptor depolarization Membrane Depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream ca_influx Ca²⁺ Influx ca_influx->downstream na_ion->depolarization Influx ca_ion->ca_influx Influx

Caption: Simplified signaling pathway of an α4β2 nicotinic acetylcholine receptor agonist.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Allylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Allylazetidine are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for closely related azetidine compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is critical to avoid inhalation of vapors.[1] If a fume hood is not available or in cases of poor ventilation, a respirator with an appropriate organic vapor filter should be used.[1]

Spill and Leak Response

In the event of a spill, immediate and proper containment is crucial:

  • Containment: Use absorbent materials like spill pads or vermiculite to soak up the liquid. Avoid using materials that could react with the compound.[1]

  • Ventilation: Ensure the area is well-ventilated to disperse any harmful vapors.[1] For large spills, evacuate the area and seek professional assistance.[1]

  • Clean-up: After absorption, carefully collect the contaminated materials and place them in a designated, sealed container for hazardous waste.[1] The affected area should then be thoroughly cleaned with a suitable detergent and water.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with the chemical.

  • Waste Segregation:

    • Store the this compound waste separately from incompatible materials such as strong oxidizers, acids, and bases to prevent accidental reactions.[1]

    • Specifically, avoid co-mingling with acidic wastes, which can produce highly toxic and potentially explosive byproducts.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."

    • Include any other compatible chemical constituents present in the waste stream.[2]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

  • Disposal:

    • After triple rinsing and air-drying in a ventilated area (like a fume hood), the container can typically be disposed of as regular laboratory waste.[4]

    • Be sure to deface or remove the original label before disposal.[4]

Hazard Profile Summary

Hazard ClassificationDescription
Flammability Azetidine is a highly flammable liquid and vapor.[5]
Toxicity Toxic if swallowed or inhaled.
Corrosivity Causes severe skin burns and eye damage.[5] Corrosive to the respiratory tract.
Chronic Health Effects May cause genetic defects and cancer.
Environmental Hazards Very toxic to aquatic life.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate spill Spill Occurs collect->spill Potential Event empty_container Empty Container? collect->empty_container End of Use store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end_disposal Professional Disposal by Licensed Vendor contact_ehs->end_disposal contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes cleanup_spill Clean Up and Collect Contaminated Materials contain_spill->cleanup_spill cleanup_spill->collect empty_container->segregate No (Waste Chemical) triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Decontaminated Container as Regular Waste triple_rinse->dispose_container collect_rinseate->collect

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.